AT7867
Description
inhibits Akt and p70 S6 kinase; has antineoplastic activity; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3/c21-19-7-5-18(6-8-19)20(9-11-22-12-10-20)17-3-1-15(2-4-17)16-13-23-24-14-16/h1-8,13-14,22H,9-12H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMOSYUFVYJEPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457772 | |
| Record name | AT7867 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857531-00-1 | |
| Record name | AT-7867 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857531001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AT7867 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AT-7867 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERF7YL2CE2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of AT7867 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the molecular mechanism, preclinical efficacy, and cellular effects of AT7867, a dual inhibitor of Akt and p70S6K kinases.
Executive Summary
This compound is a potent, orally bioavailable, ATP-competitive small molecule inhibitor that targets the serine/threonine kinase Akt and the downstream kinase p70S6K.[1][2] Both kinases are critical components of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers, playing a pivotal role in cell growth, proliferation, survival, and metabolism.[1][2] Preclinical studies demonstrate that this compound effectively inhibits the phosphorylation of downstream substrates of both Akt and p70S6K, leading to growth inhibition and apoptosis in a range of human cancer cell lines.[1] In vivo, this compound suppresses tumor growth in xenograft models, particularly those with a PTEN-deficient background.[2][3] This guide synthesizes the available data on this compound's mechanism of action, its effects on cellular processes, and the experimental methodologies used to characterize its activity.
Introduction: The PI3K/Akt/p70S6K Pathway in Cancer
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and growth. Akt, also known as Protein Kinase B (PKB), is a key node in this pathway, existing in three closely related isoforms (Akt1, Akt2, and Akt3).[1] Its activation is implicated in malignant transformation and resistance to chemotherapy, making it an attractive target for cancer therapeutics.[2] One of the key downstream effectors of the PI3K/Akt pathway is the mammalian target of rapamycin (mTOR), which in turn activates p70 S6 kinase (p70S6K). p70S6K phosphorylates the S6 ribosomal protein (S6RP), promoting protein synthesis and cell growth. The dual blockade of both Akt and p70S6K represents a novel strategy to more comprehensively inhibit this critical cancer-promoting pathway.[2][4]
This compound: A Dual Inhibitor of Akt and p70S6K
This compound was identified through fragment-based lead discovery and structure-based drug design.[2] It functions as an ATP-competitive inhibitor, targeting the kinase domains of all three Akt isoforms as well as p70S6K and the structurally related protein kinase A (PKA).[3][4][5] Its ability to inhibit both a primary signaling nexus (Akt) and a key downstream effector (p70S6K) provides a multi-level blockade of the pathway.
Core Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of Akt and p70S6K. This ATP-competitive inhibition prevents the transfer of phosphate groups to their respective downstream substrates. The primary consequences are the inhibition of cell growth, proliferation, and survival signals.
References
- 1. This compound is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
AT7867 Signaling Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT7867 is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor targeting the AGC kinase family, with primary activity against Protein Kinase B (Akt), p70 S6 Kinase (p70S6K), and Protein Kinase A (PKA). By disrupting these critical signaling nodes, this compound induces a cascade of downstream effects, culminating in cell cycle arrest, apoptosis, and the inhibition of tumor growth. This technical guide provides an in-depth overview of the this compound signaling pathway, its mechanism of action, and detailed protocols for key experimental assays used to characterize its activity. Quantitative data on its inhibitory potency and cellular effects are summarized for easy reference, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its preclinical profile.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2] Akt, a serine/threonine kinase, exists in three highly homologous isoforms (Akt1, Akt2, and Akt3) and acts as a critical downstream effector of PI3K.[2] Upon activation, Akt phosphorylates a multitude of substrates, promoting cell survival by inhibiting pro-apoptotic proteins and driving cell cycle progression.[3]
One of the key downstream pathways regulated by Akt is the mTOR/p70S6K axis, which is crucial for protein synthesis and cell growth.[4] this compound was developed as a potent inhibitor of Akt and the downstream kinase p70S6K.[2][5] This dual-targeting mechanism is designed to provide a more comprehensive blockade of the PI3K/Akt pathway, potentially overcoming resistance mechanisms and enhancing anti-tumor efficacy.
Mechanism of Action
This compound exerts its biological effects through the competitive inhibition of ATP binding to the kinase domain of its target proteins.[2][6] This prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade. The primary targets of this compound are members of the AGC kinase family, with high potency against all three Akt isoforms, p70S6K, and PKA.[2][6]
The inhibition of Akt by this compound leads to the reduced phosphorylation of numerous downstream targets, including Glycogen Synthase Kinase 3β (GSK3β).[5][6] The dephosphorylation of GSK3β at Serine 9 is a well-established biomarker of Akt inhibition.[5] Similarly, the inhibition of p70S6K by this compound results in the decreased phosphorylation of its substrate, the S6 ribosomal protein (S6RP), a key regulator of protein translation.[2] The combined inhibition of these pathways ultimately leads to the induction of apoptosis and cell cycle arrest in cancer cells.[1][5]
Quantitative Data
The inhibitory activity of this compound has been quantified against its primary kinase targets and in various cancer cell lines. The following tables summarize the key IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| Akt1 | 32[2][6] |
| Akt2 | 17[2][6] |
| Akt3 | 47[2][6] |
| PKA | 20[2] |
| p70S6K | 85[2][6] |
Table 2: this compound Growth Inhibition (IC50) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MES-SA | Uterine Sarcoma | 0.94[6] |
| HCT116 | Colon Carcinoma | 1.76[6] |
| MCF-7 | Breast Carcinoma | 1.86[6] |
| MDA-MB-468 | Breast Carcinoma | 2.26[6] |
| HT29 | Colon Carcinoma | 3.04[6] |
| U87MG | Glioblastoma | 8.22[6] |
| PC-3 | Prostate Carcinoma | 10.37[6] |
| DU145 | Prostate Carcinoma | 11.86[6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures used to evaluate this compound, the following diagrams have been generated using the DOT language.
References
- 1. Inhibition of the phosphatidylinositol-3 kinase/Akt promotes G1 cell cycle arrest and apoptosis in Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
AT7867: A Technical Guide to its Role in the Akt/p70S6K Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AT7867, a potent, orally bioavailable, ATP-competitive inhibitor of the serine/threonine kinases Akt and p70 S6 kinase (p70S6K). This document details its mechanism of action, its impact on the Akt/p70S6K signaling pathway, quantitative efficacy data, and detailed experimental protocols for its characterization.
Introduction: The Akt/p70S6K Signaling Axis and the Advent of this compound
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making its components attractive targets for therapeutic intervention.[2][3][4] Akt (also known as Protein Kinase B) is a central node in this pathway, with three closely related isoforms (Akt1, Akt2, and Akt3).[2] Downstream of Akt, the p70S6K plays a crucial role in protein synthesis and cell growth.[2]
This compound has emerged as a novel small molecule inhibitor that uniquely targets both Akt and p70S6K.[2][3] This dual inhibitory action presents a promising strategy for a more comprehensive blockade of the PI3K/Akt signaling cascade, potentially overcoming resistance mechanisms associated with single-target inhibitors.[3] Developed through fragment-based lead discovery and structure-based drug design, this compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines and in vivo tumor models.[2][3]
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Akt and p70S6K, thereby preventing the phosphorylation of their downstream substrates.[3][5] By inhibiting Akt, this compound blocks the phosphorylation of key substrates such as Glycogen Synthase Kinase 3β (GSK3β) and the pro-apoptotic transcription factors of the Forkhead box O (FoxO) family.[2] The inhibition of p70S6K by this compound leads to a reduction in the phosphorylation of the S6 ribosomal protein (S6RP), a key component of the translational machinery.[2][3] This dual blockade effectively shuts down critical downstream signaling events that promote cell survival and proliferation.[2]
Quantitative Data Summary
The following tables summarize the in vitro potency and anti-proliferative activity of this compound across various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Potency of this compound
| Kinase | IC50 (nM) |
| Akt1 | 32 |
| Akt2 | 17 |
| Akt3 | 47 |
| p70S6K | 85 |
| PKA | 20 |
Data compiled from multiple sources.[5][6][7][8]
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MES-SA | Uterine Sarcoma | 0.94 |
| MCF-7 | Breast Cancer | 1.86 |
| HCT116 | Colon Cancer | 1.76 |
| HT29 | Colon Cancer | 3.04 |
| MDA-MB-468 | Breast Cancer | 2.26 |
| U87MG | Glioblastoma | 8.22 |
| PC-3 | Prostate Cancer | 10.37 |
| DU145 | Prostate Cancer | 11.86 |
Data represents the mean from multiple experiments.[2][5][6]
Signaling Pathways and Experimental Workflows
Visual representations of the relevant signaling pathway and a typical experimental workflow are provided below.
Caption: The PI3K/Akt/mTOR signaling pathway with points of inhibition by this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
In Vitro Kinase Assay (Radiometric Filter Binding Format)
This protocol is for determining the IC50 value of this compound against a target kinase, such as Akt2 or p70S6K.[5]
Materials:
-
Recombinant human Akt2 or p70S6K enzyme
-
Peptide substrate (e.g., Aktide-2T for Akt2)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl2, 1 mM sodium orthovanadate, 1 mM DTT, 10 µg/mL bovine serum albumin)
-
[γ-33P]ATP
-
96-well plates
-
Filter paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and this compound (or DMSO for control) to the kinase assay buffer.
-
Initiate the reaction by adding [γ-33P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter paper and wash extensively to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (Alamar Blue Assay)
This protocol measures the effect of this compound on the proliferation of cancer cell lines.[2]
Materials:
-
Human cancer cell lines (e.g., U87MG, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Alamar Blue reagent
-
96-well microplates
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound (or DMSO for vehicle control).
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add Alamar Blue reagent to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Calculate the percentage of cell proliferation inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Phosphorylation Analysis
This protocol is used to assess the effect of this compound on the phosphorylation of downstream targets of Akt and p70S6K.[2]
Materials:
-
Human cancer cell lines
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-GSK3β (Ser9), anti-phospho-S6RP (Ser235/236), and total protein antibodies for loading controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and a loading control.
Conclusion
This compound is a potent dual inhibitor of Akt and p70S6K, demonstrating significant anti-proliferative and pro-apoptotic activity in a variety of cancer models. Its ability to concurrently block two key nodes in the PI3K/Akt/mTOR pathway underscores its potential as a valuable tool for cancer research and a promising candidate for further therapeutic development. The experimental protocols provided in this guide offer a framework for the robust evaluation of this compound and other kinase inhibitors targeting this critical signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. youtube.com [youtube.com]
AT7867: A Dual Inhibitor of Akt and p70S6K and Its Biological Impact on Cell Lines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: AT7867 is a potent, orally available, small-molecule inhibitor that targets the serine/threonine kinase Akt (also known as Protein Kinase B) and the p70 S6 kinase (p70S6K).[1] As a central node in signal transduction pathways, the PI3K/Akt/mTOR axis is frequently deregulated in various human cancers, making it a prime target for therapeutic intervention. This compound's ability to competitively inhibit ATP binding to Akt and p70S6K positions it as a significant compound in cancer research and drug development.[2] This technical guide provides a comprehensive overview of the biological effects of this compound on various cell lines, detailing its mechanism of action, impact on cellular processes, and methodologies for its study.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Akt isoforms (Akt1, Akt2, and Akt3) and the structurally related AGC kinase family members, p70S6K and Protein Kinase A (PKA).[3][4] By blocking the ATP-binding site, this compound effectively prevents the phosphorylation of downstream substrates, thereby inhibiting the propagation of survival and growth signals.
The primary mechanism involves the suppression of the Akt signaling pathway. This leads to a reduction in the phosphorylation of key downstream effectors, including Glycogen Synthase Kinase 3 beta (GSK3β) and the forkhead box protein O1 (FOXO1).[5] Inhibition of p70S6K, a downstream effector of mTOR, results in decreased phosphorylation of the S6 ribosomal protein (S6RP), a key component in protein synthesis and cell growth.[2] In some cancer cell lines, such as colorectal cancer cells, this compound has also been shown to exert its effects through an Akt-independent mechanism by inhibiting sphingosine kinase 1 (SphK1), leading to the accumulation of pro-apoptotic ceramide.[4][6]
Figure 1: this compound Mechanism of Action.
Biological Effects on Cancer Cell Lines
This compound demonstrates significant anti-tumor activity across a range of human cancer cell lines, primarily through the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.
Inhibition of Cell Proliferation and Viability
This compound effectively blocks the proliferation of numerous human cancer cell lines, particularly those with dysregulated PI3K/Akt pathways.[5] The half-maximal inhibitory concentration (IC50) values vary across different cell types, indicating differential sensitivity to the compound.
| Cell Line | Cancer Type | IC50 (µM) |
| MES-SA | Uterine Sarcoma | 0.9 - 3 |
| MDA-MB-468 | Breast Cancer | 0.9 - 3 |
| MCF-7 | Breast Cancer | 0.9 - 3 |
| HCT116 | Colon Cancer | 0.9 - 3 |
| HT29 | Colon Cancer | 0.9 - 3 |
| U87MG | Glioblastoma | ~1.0 |
| PC3 | Prostate Cancer | 10 - 12 |
| LNCaP | Prostate Cancer | 10 - 12 |
| Table 1: Inhibitory Concentration (IC50) of this compound in various human cancer cell lines after 72 hours of treatment. Data compiled from multiple studies.[5] |
Induction of Apoptosis
A key anti-cancer effect of this compound is the induction of programmed cell death, or apoptosis.[5] By inhibiting the pro-survival Akt pathway, this compound prevents the phosphorylation and inactivation of pro-apoptotic proteins like FOXO transcription factors.[5] This leads to the activation of the caspase cascade, evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP).[5] This pro-apoptotic effect has been observed in various cancer cell lines, including U87MG glioblastoma and colorectal cancer cells (HT-29, HCT116, and DLD-1).[4][5]
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, particularly at the G2/M phase, in cancer stem cells.[3] This disruption of the normal cell cycle progression prevents tumor cells from dividing and proliferating.
Biological Effects on Pancreatic Progenitor Cells
Recent studies have unveiled a novel application for this compound in regenerative medicine. In human induced pluripotent stem cells (hiPSCs), this compound promotes the differentiation into pancreatic progenitor (PP) cells.[1][7] This effect is characterized by a significant increase in the percentage of cells expressing key pancreatic progenitor markers, PDX1, NKX6.1, and GP2.[1][7]
| Cell Population | Control (-AT7867) (%) | Treated (+this compound) (%) | p-value |
| PDX1+NKX6.1+ | 50.9 | 90.8 | 0.0021 |
| PDX1+GP2+ | 39.2 | 90.0 | 0.0021 |
| Table 2: Effect of this compound on the differentiation of human iPSCs into pancreatic progenitors. The data represents the median percentage of double-positive cells.[1][7][8] |
This enhanced differentiation, rather than proliferation, suggests that inhibiting the Akt pathway can guide stem cells towards a specific, therapeutically relevant lineage, offering potential for diabetes treatment.[2][9]
Experimental Protocols
Standard methodologies are employed to characterize the biological effects of this compound on cell lines.
Figure 2: General experimental workflow.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 25 µM) for a specified duration (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.[10]
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, p-GSK3β, cleaved PARP, GAPDH) overnight at 4°C.[5]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Collection: Harvest both adherent and floating cells after this compound treatment.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Collection: Harvest cells after treatment with this compound.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.[14]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes in the dark at room temperature.[15]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on fluorescence intensity.[14]
Conclusion
This compound is a multifaceted small molecule with significant biological effects on various cell lines. Its primary role as a dual inhibitor of Akt and p70S6K makes it a potent anti-cancer agent, capable of inhibiting cell proliferation, inducing apoptosis, and causing cell cycle arrest in a wide array of cancer cell types. Furthermore, its emerging role in directing stem cell differentiation highlights its potential in regenerative medicine. The experimental protocols detailed herein provide a robust framework for researchers to investigate and further elucidate the diverse biological functions of this compound. This comprehensive understanding is crucial for its continued development as a therapeutic agent in oncology and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule this compound proliferates PDX1-expressing pancreatic progenitor cells derived from human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits the Growth of Colorectal Cancer Stem-Like Cells and Stemness by Regulating the Stem Cell Maintenance Factor Ascl2 and Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Human Colorectal Cancer Cells via AKT-Dependent and AKT-Independent Mechanisms | PLOS One [journals.plos.org]
- 5. This compound is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Human Colorectal Cancer Cells via AKT-Dependent and AKT-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound promotes pancreatic progenitor differentiation of human iPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound promotes pancreatic progenitor differentiation of human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. benchchem.com [benchchem.com]
Revolutionizing Stem Cell Differentiation: A Technical Guide to AT7867 in Pancreatic Progenitor Cell Generation
For Researchers, Scientists, and Drug Development Professionals
The quest for robust and efficient methods to generate specific cell types from pluripotent stem cells is a cornerstone of regenerative medicine and drug discovery. This technical guide delves into the pivotal role of AT7867, a potent AKT/p70S6K inhibitor, in directing the differentiation of human induced pluripotent stem cells (hiPSCs) into pancreatic progenitor (PP) cells. The application of this compound represents a significant advancement in producing a high-purity population of PP cells, a critical step towards developing cell-based therapies for diabetes.
Abstract
The generation of functional, insulin-producing beta cells from human pluripotent stem cells (hPSCs) holds immense promise for treating type 1 diabetes. A key challenge in this endeavor is the efficient and consistent production of pancreatic progenitor (PP) cells, the intermediary cell type that gives rise to all pancreatic lineages. Recent studies have highlighted the use of the small molecule this compound, an inhibitor of AKT and p70 S6 kinase, to significantly enhance the differentiation of hiPSCs into a highly pure population of PP cells. This guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols, comprehensive quantitative data, and visual representations of the associated signaling pathways and experimental workflows. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their stem cell differentiation protocols.
Introduction: The Role of this compound in Pancreatic Progenitor Differentiation
This compound is a small molecule that acts as a potent inhibitor of the serine/threonine kinases AKT (also known as Protein Kinase B) and p70 S6 Kinase (p70S6K). The PI3K/AKT/mTOR signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. In the context of pancreatic development, this pathway plays a complex role. While active AKT signaling is important for β-cell mass and survival, its inhibition at a specific stage of differentiation has been shown to surprisingly promote the specification of pancreatic progenitors.
Studies have demonstrated that the addition of this compound during a critical window of hiPSC differentiation significantly increases the percentage of cells co-expressing the key pancreatic progenitor markers PDX1 (Pancreatic and Duodenal Homeobox 1) and NKX6.1 (NK6 Homeobox 1).[1][2][3] This enhanced differentiation efficiency is attributed to the modulation of the downstream signaling cascade, which ultimately influences the gene regulatory network governing pancreatic lineage commitment.
Quantitative Data Presentation
The application of this compound in hiPSC differentiation protocols leads to a marked improvement in the generation of pancreatic progenitor cells. The following tables summarize the key quantitative findings from studies investigating the effects of this compound.
Table 1: Effect of this compound on Pancreatic Progenitor Cell Population
| Treatment | % PDX1+ / NKX6.1+ Cells | % PDX1+ / GP2+ Cells | Reference |
| Control (-AT7867) | 50.9% (IQR: 48.9%-53.8%) | 39.22% (IQR: 36.7%-44.1%) | [1][2] |
| +this compound | 90.8% (IQR: 88.9%-93.7%) | 90.0% (IQR: 88.2%-93.6%) | [1][2] |
Table 2: Gene Expression Analysis of Pancreatic Progenitor Markers with this compound Treatment
| Gene | Expression Change with this compound | p-value | Reference |
| PDX1 | Significantly Upregulated | p = 0.0001 | [1][2][3] |
| NKX6.1 | Significantly Upregulated | p = 0.0005 | [1][2][3] |
| GP2 | Significantly Upregulated | p = 0.002 | [1][2][3] |
| PODXL (Off-target) | Significantly Downregulated | p < 0.0001 | [1][2][3] |
| TBX2 (Off-target) | Significantly Downregulated | p < 0.0001 | [1][2][3] |
Table 3: In Vivo Functional Assessment of this compound-Treated Pancreatic Progenitors
| Parameter | Control (-AT7867) PPs | +this compound PPs | p-value | Reference |
| Time to Hyperglycemia Reversal in Diabetic Mice | Slower | Faster | p < 0.0001 | [1][2] |
Signaling Pathway: this compound-Mediated Pancreatic Progenitor Specification
This compound exerts its pro-differentiation effect by inhibiting the AKT/p70S6K signaling pathway. This inhibition is thought to relieve a repressive signal that would otherwise hinder the full activation of the pancreatic progenitor gene regulatory network. The precise downstream mechanisms are still under investigation, but it is hypothesized that the inactivation of AKT/p70S6K leads to the modulation of transcription factors that are critical for the expression of PDX1 and NKX6.1.
Caption: this compound inhibits AKT and p70S6K, promoting pancreatic progenitor gene expression.
Experimental Protocols
The following is a generalized multi-stage protocol for the differentiation of hiPSCs into pancreatic progenitors, incorporating the use of this compound. Specific timings and concentrations may need to be optimized for different hiPSC lines.
4.1. Stage 1: Definitive Endoderm (DE) Formation (Days 0-3)
-
Day 0: Plate single-cell dissociated hiPSCs onto Matrigel-coated plates in mTeSR1 medium supplemented with a ROCK inhibitor (e.g., Y-27632).
-
Day 1-3: Culture cells in DE induction medium. A common formulation includes RPMI 1640, B27 supplement, and high concentrations of Activin A (e.g., 100 ng/mL) and a Wnt signaling agonist (e.g., CHIR99021).
4.2. Stage 2: Primitive Gut Tube (PGT) Formation (Days 4-6)
-
Culture cells in PGT induction medium containing a basal medium (e.g., RPMI 1640 with B27), FGF7 (KGF), and a TGF-β inhibitor (e.g., SB431542).
4.3. Stage 3: Posterior Foregut (PFG) Formation (Days 7-9)
-
Culture cells in PFG induction medium containing a basal medium, retinoic acid, a sonic hedgehog (SHH) signaling inhibitor (e.g., SANT-1), and continued FGF7.
4.4. Stage 4: Pancreatic Progenitor (PP) Expansion and Specification (Days 10-14)
-
Culture cells in PP induction medium containing a basal medium, FGF7, a BMP inhibitor (e.g., Noggin), and other factors that promote pancreatic specification.
-
This compound Treatment: During this stage, supplement the culture medium with this compound. The optimal concentration should be empirically determined but is typically in the range of 0.5-1 µM.
4.5. Characterization of Pancreatic Progenitors
-
Immunofluorescence Staining: Fix and stain cells with antibodies against PDX1 and NKX6.1 to visualize co-expression.
-
Flow Cytometry: Dissociate cells into a single-cell suspension and stain with fluorescently labeled antibodies against intracellular PDX1 and NKX6.1, as well as the surface marker GP2, for quantitative analysis.
-
RT-qPCR: Extract RNA and perform quantitative real-time PCR to assess the expression levels of key pancreatic progenitor genes (PDX1, NKX6.1, SOX9, etc.) and pluripotency markers (OCT4, NANOG) to confirm differentiation.
Experimental Workflow
The overall workflow for investigating the role of this compound in pancreatic progenitor differentiation involves several key stages, from initial hiPSC culture to in vivo functional assessment.
Caption: Workflow for this compound-mediated pancreatic progenitor differentiation and analysis.
Conclusion
The use of this compound marks a significant step forward in the directed differentiation of hiPSCs into pancreatic progenitors. By inhibiting the AKT/p70S6K signaling pathway at a critical stage, this compound dramatically improves the purity of the resulting PP cell population. This high efficiency has profound implications for the scalability and reproducibility of protocols aimed at generating functional beta cells for diabetes therapy. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to incorporate this compound into their differentiation strategies, paving the way for future advancements in regenerative medicine. Further investigation into the precise molecular mechanisms downstream of AKT/p70S6K inhibition will undoubtedly uncover even more refined approaches to control cell fate decisions and bring cell-based therapies for diabetes closer to clinical reality.
References
AT7867: A Novel Small Molecule for Enhanced Pancreatic Progenitor Cell Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
The generation of functional pancreatic progenitor cells (PPCs) from human pluripotent stem cells (hPSCs) is a critical step in the development of cell-based therapies for diabetes. Recent research has identified the small molecule AT7867 as a potent enhancer of PPC differentiation and proliferation. This technical guide provides a comprehensive overview of the role of this compound in pancreatic progenitor cell development, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Findings: this compound's Impact on Pancreatic Progenitor Cells
This compound, an inhibitor of the serine/threonine kinase Akt and its downstream target p70S6K, has been shown to significantly improve the generation of PPCs from hPSCs.[1][2][3][4] The primary effects of this compound in this context are the enhanced differentiation into the desired pancreatic progenitor lineage and the robust proliferation of these progenitor cells.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on PPC development.
Table 1: Effect of this compound on Pancreatic Progenitor Cell Differentiation
| Cell Population | Condition | Percentage of Total Cells (Median [IQR]) | p-value | Reference |
| PDX1+ / NKX6.1+ | - this compound (Control) | 50.9% [48.9% - 53.8%] | 0.0021 | [2][3][5][6] |
| + this compound | 90.8% [88.9% - 93.7%] | |||
| PDX1+ / GP2+ | - this compound (Control) | 39.22% [36.7% - 44.1%] | 0.0021 | [2][3][5][6] |
| + this compound | 90.0% [88.2% - 93.6%] |
Table 2: Effect of this compound on Gene Expression in Pancreatic Progenitor Cells
| Gene | Effect of this compound | p-value | Reference |
| PDX1 | Upregulated | 0.0001 | [2][3][5][6] |
| NKX6.1 | Upregulated | 0.0005 | [2][3][5][6] |
| GP2 | Upregulated | 0.002 | [2][3][5][6] |
| PODXL | Downregulated | < 0.0001 | [2][3][5][6] |
| TBX2 | Downregulated | < 0.0001 | [2][3][5][6] |
Table 3: Effect of this compound on Pancreatic Progenitor Cell Proliferation
| Cell Population | Condition | Percentage of Ki67+ Cells (Median [IQR]) | p-value | Reference |
| PDX1+ | - this compound (Control) | 99.55% [99.07% - 99.98%] | 0.3283 | [5] |
| + this compound | 99.16% [98.89% - 99.60%] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects through the inhibition of the PI3K/Akt/mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and survival. In the context of pancreatic development, this pathway plays a complex role in balancing proliferation and differentiation.
The diagram below illustrates the canonical PI3K/Akt/mTOR pathway and the point of inhibition by this compound.
Caption: this compound inhibits Akt and p70S6K, modulating downstream targets to promote differentiation.
By inhibiting Akt and p70S6K, this compound is thought to shift the balance from proliferation towards differentiation into the pancreatic lineage, resulting in a more homogenous population of PDX1+/NKX6.1+ progenitor cells.
Experimental Workflow and Protocols
The successful generation of PPCs using this compound involves a multi-stage differentiation protocol starting from hPSCs. The following diagram outlines a typical experimental workflow.
Caption: A multi-stage workflow for generating and analyzing this compound-treated pancreatic progenitors.
Detailed Experimental Protocol
This protocol is a representative composite based on published methods, particularly the modification of the Sui et al., 2021 protocol with this compound.[5] Researchers should optimize concentrations and timings for their specific hPSC lines.
Materials:
-
hPSCs
-
Matrigel or Geltrex
-
DMEM/F12, Neurobasal medium, RPMI 1640
-
B27 supplement, N2 supplement
-
Growth factors and small molecules (e.g., Activin A, CHIR99021, FGF7, Retinoic Acid, SANT-1, LDN193189)
-
This compound (Tocris, Selleckchem, or equivalent)
-
Antibodies for flow cytometry and immunocytochemistry (e.g., anti-PDX1, anti-NKX6.1, anti-GP2, anti-Ki67)
-
Reagents for RT-qPCR
Procedure:
Stage 1: Definitive Endoderm (DE) Induction (3 days)
-
Culture hPSCs to confluency on Matrigel-coated plates.
-
Induce differentiation in a basal medium (e.g., RPMI 1640) supplemented with Activin A (e.g., 100 ng/mL) and CHIR99021 (e.g., 3 µM).
-
Culture for 3 days, changing the medium daily.
Stage 2: Primitive Gut Tube (PGT) (2 days)
-
Change the medium to a basal medium (e.g., RPMI 1640) supplemented with FGF7 (e.g., 50 ng/mL).
-
Culture for 2 days.
Stage 3: Posterior Foregut (PFG) (3 days)
-
Change the medium to a basal medium (e.g., DMEM/F12) supplemented with Retinoic Acid (e.g., 2 µM), SANT-1 (e.g., 0.25 µM), and LDN193189 (e.g., 200 nM).
-
Culture for 3 days.
Stage 4: Pancreatic Progenitor Cell (PPC) Expansion and Differentiation (4-6 days)
-
Change the medium to a basal medium (e.g., DMEM/F12) supplemented with appropriate growth factors (e.g., FGF7, EGF).
-
Add this compound at a final concentration of 1-2 µM.
-
Culture for 4-6 days, changing the medium daily.
Analysis:
-
Flow Cytometry: Dissociate cells to a single-cell suspension and stain for PDX1, NKX6.1, and GP2 to quantify the PPC population.
-
RT-qPCR: Extract RNA and perform reverse transcription followed by quantitative PCR to analyze the expression of key pancreatic and off-target genes.
-
Immunocytochemistry: Fix cells and stain for PDX1 and Ki67 to assess proliferation within the progenitor population.
Logical Relationships in Pancreatic Progenitor Cell Fate
The decision of a progenitor cell to either proliferate or differentiate is tightly regulated. The addition of this compound appears to favorably tip this balance towards the generation of a larger, more pure population of the desired pancreatic progenitors.
Caption: this compound treatment leads to an enriched population of desired pancreatic progenitors.
Conclusion
This compound represents a significant advancement in the field of pancreatic regenerative medicine. Its ability to promote the efficient generation of a highly pure population of pancreatic progenitor cells addresses a key bottleneck in the development of cell-based therapies for diabetes. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to translate these promising findings into clinical applications. The transplantation of this compound-treated PPCs has already shown accelerated reversal of hyperglycemia in diabetic mouse models, underscoring the therapeutic potential of this approach.[1][2][6]
References
- 1. This compound is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes pancreatic progenitor differentiation of human iPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound promotes pancreatic progenitor differentiation of human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Early Research of AT7867 Inhibitor
This technical guide provides a comprehensive overview of the early preclinical research on AT7867, a potent, ATP-competitive small molecule inhibitor. The document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and signaling pathways associated with this compound.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the key quantitative data from early in vitro and cellular assays, providing a clear comparison of this compound's potency against its primary targets and its anti-proliferative effects across various cancer cell lines.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Kinase Family | Notes |
| Akt1 | 32[1][2] | AGC | ATP-competitive inhibition. |
| Akt2 | 17[1][2][3] | AGC | ATP-competitive inhibition; Ki of 18 nM.[2] |
| Akt3 | 47[1][2] | AGC | ATP-competitive inhibition. |
| p70S6K | 85[1][2] | AGC | A key downstream effector in the PI3K/Akt/mTOR pathway. |
| PKA | 20[1][2] | AGC | A structurally related AGC kinase. |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Relevant Mutations |
| MES-SA | Uterine Sarcoma | 0.9 - 0.94[2][4] | PTEN-null[3] |
| HCT116 | Colon | 1.76[2] | PIK3CA mutation[4] |
| MCF-7 | Breast | 1.86[2] | PIK3CA mutation[4] |
| MDA-MB-468 | Breast | 2.26[2] | PTEN mutation[4] |
| HT29 | Colon | 3.0 - 3.04[2][4] | PIK3CA mutation[4] |
| U87MG | Glioblastoma | 8.22[2] | PTEN-negative[4][5] |
| PC-3 | Prostate | 10.37[2] | PTEN mutation[4] |
| DU145 | Prostate | 11.86[2] | N/A |
Table 3: Cellular Inhibition of Akt Substrate Phosphorylation by this compound
| Cell Line | Cancer Type | pSer9 GSK3β ELISA IC50 (µM) |
| MES-SA | Uterine Sarcoma | 2.0 ± 0.2 |
| MDA-MB-468 | Breast | 2.3 ± 0.1 |
| MCF-7 | Breast | 4.0 ± 0.6 |
| HCT116 | Colon | 4.5 ± 0.3 |
| HT29 | Colon | 2.5 ± 0.3 |
| U87MG | Glioblastoma | 2.0 ± 0.1 |
| PC-3 | Prostate | 2.5 ± 0.2 |
| DU145 | Prostate | 2.8 ± 0.1 |
| Data derived from studies showing a consistent IC50 range of 2-4.5 µM across the tested cell lines.[4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the early evaluation of this compound are provided below.
2.1 In Vitro Kinase Assays
-
Objective: To determine the direct inhibitory activity of this compound against purified kinases.
-
Methodology: Radiometric filter binding assays were utilized for AKT2, PKA, and p70S6K.[2][4]
-
Reaction Setup: Kinase reactions were prepared in a buffer typically containing 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl2, 1 mM sodium orthovanadate, and 1 mM DTT.[2]
-
Components: The reaction mixture included the respective kinase (e.g., AKT2), a peptide substrate (e.g., 25 µM Aktide-2T for Akt2), and [γ-33P]ATP.[2]
-
Incubation: The reaction was initiated by adding the kinase and incubated at room temperature.
-
Termination & Measurement: The reaction was stopped by adding phosphoric acid. The mixture was then transferred to a filter plate, which was washed to remove unbound ATP. The radioactivity retained on the filter, corresponding to the phosphorylated substrate, was measured using a scintillation counter.
-
Data Analysis: IC50 values were calculated by plotting the percentage of kinase inhibition against a range of this compound concentrations.
-
2.2 Cell Proliferation Assays
-
Objective: To measure the effect of this compound on the growth and viability of cancer cell lines.
-
Methodology: Alamar blue cell viability assays were performed.[4][5]
-
Cell Plating: Human tumor cells were seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cells were treated with a range of concentrations of this compound or vehicle control (DMSO) for 72 hours.[4][5]
-
Alamar Blue Addition: Alamar blue reagent was added to each well and incubated for a specified period (typically 4-6 hours).
-
Measurement: The fluorescence or absorbance was measured using a plate reader. The intensity is proportional to the number of viable, metabolically active cells.
-
Data Analysis: IC50 values for growth inhibition were determined by fitting the data to a sigmoidal dose-response curve.[4]
-
2.3 Cellular Phosphorylation Assays (Western Blot and ELISA)
-
Objective: To confirm that this compound inhibits the Akt signaling pathway within intact cells by measuring the phosphorylation of downstream substrates.
-
Methodology:
-
-
Treatment: Cells (e.g., U87MG) were treated with various concentrations of this compound for a specified time (e.g., 1 hour).[4]
-
Lysis: Cells were washed with PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phosphorylated proteins (e.g., p-GSK3β Ser9, p-S6RP Ser235/236) and total proteins. A loading control (e.g., GAPDH) was also used.[4]
-
Detection: After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) system.
-
-
-
Cell Plating and Treatment: Cells were seeded in 96-well plates and treated with this compound as described above.[5]
-
Fixation and Permeabilization: Cells were fixed with formaldehyde and permeabilized with a detergent-based buffer.
-
Immunostaining: Wells were blocked and incubated with a primary antibody specific for the phosphorylated target (e.g., p-GSK3β Ser9).
-
Detection: An HRP-conjugated secondary antibody was added, followed by a colorimetric substrate. The absorbance was read on a plate reader.
-
Data Analysis: IC50 values were calculated based on the reduction in the phosphorylation signal.[4]
-
-
2.4 In Vivo Human Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
-
Animal Model: Male athymic nude mice (nu/nu) were used.[4]
-
Tumor Implantation: Human cancer cells (e.g., U87MG, MES-SA, HT-29) were injected subcutaneously into the flank of each mouse.[4][6][8]
-
Treatment Initiation: When tumors reached a mean volume of approximately 100 mm³, animals were randomized into control and treatment groups.[4]
-
Drug Administration: this compound was administered, for example, at 20 mg/kg intraperitoneally (i.p.) or 90 mg/kg per os (p.o.) on a specified schedule (e.g., once every 3 days). The control group received the vehicle.[4][9]
-
Monitoring: Tumor volume and body weight were measured regularly (e.g., three times a week). Tumor volume was calculated using the formula: (length × width²)/2.[4]
-
Endpoint: The study concluded when tumors in the control group reached a predetermined size. Efficacy was often expressed as the ratio of the mean tumor volume of the treated group (T) to the control group (C).[2][4]
-
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by this compound and the general workflow for its preclinical evaluation.
This diagram illustrates the dual inhibitory action of this compound on the PI3K/Akt/mTOR pathway and the PKA signaling pathway. It also depicts an Akt-independent mechanism involving SphK1.
Caption: this compound signaling pathway inhibition.
This diagram outlines the logical progression of experiments, from initial biochemical assays to in vivo efficacy studies, used in the early research and characterization of this compound.
Caption: Preclinical experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound Inhibits Human Colorectal Cancer Cells via AKT-Dependent and AKT-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Human Colorectal Cancer Cells via AKT-Dependent and AKT-Independent Mechanisms | PLOS One [journals.plos.org]
- 8. This compound Inhibits Human Colorectal Cancer Cells via AKT-Dependent and AKT-Independent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AT7867 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7867 is a potent, ATP-competitive, and orally bioavailable small molecule inhibitor that targets the AGC kinase family members Akt (also known as protein kinase B or PKB) and p70 ribosomal S6 kinase (p70S6K).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers. By inhibiting both Akt and its downstream effector p70S6K, this compound effectively blocks this key oncogenic signaling cascade, leading to the induction of apoptosis and inhibition of tumor cell proliferation.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its anti-proliferative and pro-apoptotic effects.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of Akt isoforms (Akt1, Akt2, and Akt3) and p70S6K.[2] This inhibition prevents the phosphorylation of their downstream substrates, which are crucial for promoting cell growth and survival. Key downstream targets of the Akt and p70S6K signaling pathways that are affected by this compound include:
-
Glycogen Synthase Kinase 3 Beta (GSK3β): Inhibition of Akt by this compound leads to a decrease in the inhibitory phosphorylation of GSK3β at Serine 9, thereby activating GSK3β.[1][3]
-
Forkhead Box O (FOXO) Transcription Factors: this compound prevents the Akt-mediated phosphorylation of FOXO proteins, such as FOXO1a (FKHR) and FOXO3a (FKHRL1).[2] This allows FOXO factors to translocate to the nucleus and activate the transcription of pro-apoptotic genes.
-
Proline-Rich Akt Substrate of 40 kDa (PRAS40): As a direct substrate of Akt, the phosphorylation of PRAS40 is inhibited by this compound, which can relieve the PRAS40-mediated inhibition of mTORC1.
-
S6 Ribosomal Protein (S6RP): As a downstream target of p70S6K, the phosphorylation of S6RP is inhibited by this compound, leading to a reduction in protein synthesis and cell growth.[1]
The culmination of these effects is a reduction in cell proliferation and the induction of apoptosis in cancer cells with a dysregulated PI3K/Akt/mTOR pathway.[1]
Signaling Pathway
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) for Cell Proliferation | Reference |
| MES-SA | Uterine Sarcoma | 0.94 | [2] |
| MDA-MB-468 | Breast Cancer | 2.26 | [2] |
| MCF-7 | Breast Cancer | 1.86 | [2] |
| HCT116 | Colon Cancer | 1.76 | [2] |
| HT29 | Colon Cancer | 3.04 | [2] |
| U87MG | Glioblastoma | 8.22 | [2] |
| PC-3 | Prostate Cancer | 10.37 | [2] |
| DU145 | Prostate Cancer | 11.86 | [2] |
Table 2: IC50 Values for Inhibition of GSK3β Phosphorylation by this compound
| Cell Line | Cancer Type | pSer9 GSK3β ELISA IC50 (µM) | Reference |
| U87MG | Glioblastoma | 2.0 ± 0.2 | [3] |
| PC-3 | Prostate Cancer | 4.0 ± 0.5 | [3] |
| DU145 | Prostate Cancer | 3.0 ± 0.4 | [3] |
| MCF-7 | Breast Cancer | 3.0 ± 0.3 | [3] |
| MDA-MB-468 | Breast Cancer | 2.0 ± 0.2 | [3] |
| HCT116 | Colon Cancer | 3.0 ± 0.1 | [3] |
| HT29 | Colon Cancer | 3.0 ± 0.3 | [3] |
Experimental Protocols
General Guidelines for this compound Handling and Storage
-
Solubilization: this compound is typically soluble in DMSO. For cell culture experiments, prepare a stock solution of 10-20 mM in DMSO.
-
Storage: Store the DMSO stock solution at -20°C for long-term storage and at 4°C for short-term use. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions of this compound in the appropriate cell culture medium immediately before use. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
Experimental Workflow
Caption: General experimental workflow for this compound treatment in cell culture.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: The next day, prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with is 0.1 to 25 µM.[4] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 48 to 96 hours at 37°C in a 5% CO2 incubator.[4]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Analysis of Apoptosis (Cleaved PARP) and Target Phosphorylation
This protocol describes the detection of apoptosis induction (cleaved PARP) and the inhibition of Akt and p70S6K signaling by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates or 10 cm dishes
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved PARP, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-total-S6 Ribosomal Protein, and an anti-loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or 10 cm dishes and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., 1-10 µM) or vehicle control for the appropriate duration. For target phosphorylation analysis, a shorter treatment time of 1-4 hours is often sufficient.[3] For apoptosis analysis, a longer treatment of 24-48 hours may be necessary.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control. For apoptosis, an increase in the cleaved PARP band indicates apoptosis induction.
References
- 1. This compound is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound Inhibits Human Colorectal Cancer Cells via AKT-Dependent and AKT-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of AT7867 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7867 is a potent, ATP-competitive inhibitor of the AGC kinase family, demonstrating significant activity against Akt1, Akt2, Akt3, p70S6K, and PKA.[1][2] Its ability to suppress the PI3K/Akt signaling pathway makes it a valuable tool for in vitro cancer research and other studies involving this critical cellular pathway.[3][4] These application notes provide a comprehensive guide to determining the optimal concentration of this compound for various in vitro applications, supported by detailed experimental protocols and quantitative data summaries.
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of Akt and its downstream effector p70S6K.[3][4] This inhibition prevents the phosphorylation of key substrates involved in cell proliferation, survival, and growth. A primary downstream marker of this compound activity is the reduced phosphorylation of GSK3β (at serine 9) and the S6 ribosomal protein (S6RP).[3][5]
DOT Code for Signaling Pathway Diagram
Quantitative Data Summary
The optimal concentration of this compound for in vitro studies is cell-line dependent. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines and its enzymatic inhibitory activity.
Table 1: this compound IC50 Values for Cell Proliferation in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MES-SA | Uterine Sarcoma | 0.94 |
| HCT116 | Colon Cancer | 1.76 |
| MCF-7 | Breast Cancer | 1.86 |
| MDA-MB-468 | Breast Cancer | 2.26 |
| HT29 | Colon Cancer | 3.04 |
| U87MG | Glioblastoma | 8.22 |
| PC-3 | Prostate Cancer | 10.37 |
| DU145 | Prostate Cancer | 11.86 |
Data compiled from multiple sources.[1][3]
Table 2: this compound Enzymatic IC50 Values
| Kinase | IC50 (nM) |
| Akt1 | 32 |
| Akt2 | 17 |
| Akt3 | 47 |
| p70S6K | 85 |
| PKA | 20 |
Data represents the concentration required for 50% inhibition of kinase activity in cell-free assays.[1][2]
Experimental Protocols
The following are detailed protocols for common in vitro assays to assess the efficacy and mechanism of action of this compound.
DOT Code for Experimental Workflow
Protocol 1: Cell Viability Assay (MTT/Alamar Blue)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Add 100 µL of solubilization solution and incubate overnight.
-
For Alamar Blue Assay: Add 10 µL of Alamar Blue reagent to each well and incubate for 1-4 hours.
-
-
Measurement: Read the absorbance at the appropriate wavelength (570 nm for MTT, 570 nm and 600 nm for Alamar Blue) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a dose-response curve.
Protocol 2: Western Blot Analysis for Phosphorylated Proteins
This protocol assesses the inhibition of Akt signaling by measuring the phosphorylation status of key downstream targets.
Materials:
-
6-well cell culture plates
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-GSK3β (Ser9), anti-GSK3β, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) and total protein levels.
Protocol 3: In Vitro Kinase Assay
This protocol directly measures the inhibitory effect of this compound on the enzymatic activity of specific kinases.
Materials:
-
Recombinant active kinase (e.g., Akt1, p70S6K)
-
Kinase-specific substrate peptide
-
Kinase buffer
-
This compound
-
[γ-³²P]ATP or ATP (for non-radioactive methods)
-
Phosphocellulose paper or other capture method
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, recombinant kinase, and the specific substrate.
-
Inhibitor Addition: Add various concentrations of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive methods, follow the specific kit instructions for detection.
-
Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
Conclusion
The optimal concentration of this compound for in vitro studies is highly dependent on the specific cell type and the experimental endpoint. For cell proliferation assays, concentrations in the low micromolar range (1-10 µM) are typically effective for sensitive cell lines.[1][3] For mechanistic studies involving the inhibition of Akt signaling, shorter incubation times (1-2 hours) with concentrations around the cellular IC50 for GSK3β phosphorylation (2-4 µM) are recommended to observe direct effects on the pathway.[3] It is crucial to perform dose-response experiments for each new cell line and assay to determine the most appropriate concentration of this compound for your specific research needs. The protocols provided herein offer a robust starting point for these investigations.
References
- 1. This compound promotes pancreatic progenitor differentiation of human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
AT7867 Treatment Protocol for Xenograft Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7867 is a potent, orally bioavailable, small molecule inhibitor that targets the serine/threonine kinases Akt (also known as protein kinase B or PKB) and p70 ribosomal S6 kinase (p70S6K). The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in a variety of human cancers, making it a key target for therapeutic intervention. By inhibiting both Akt and its downstream effector p70S6K, this compound effectively blocks this critical survival pathway, leading to the suppression of tumor cell proliferation and induction of apoptosis. These application notes provide a detailed protocol for the use of this compound in preclinical xenograft models, a crucial step in the evaluation of its anti-tumor efficacy.
Mechanism of Action
This compound is an ATP-competitive inhibitor that potently targets the AGC kinase family members Akt1, Akt2, Akt3, and p70S6K. The activation of the PI3K/Akt pathway is a central event in promoting cell survival, proliferation, and growth. Downstream of Akt, p70S6K plays a critical role in the regulation of protein synthesis and cell growth. The dual inhibition of Akt and p70S6K by this compound results in a more complete shutdown of this signaling cascade compared to inhibitors that target only a single component.
Signaling Pathway
Application Notes and Protocols for AT7867 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7867 is a potent, ATP-competitive inhibitor of the AGC kinase family members AKT (also known as PKB) and p70 S6 Kinase (p70S6K).[1][2] By targeting these key nodes in cell signaling, this compound effectively blocks downstream pathways crucial for cell proliferation, survival, and growth.[1][3] These application notes provide a comprehensive guide for utilizing this compound in Western blot experiments to probe its effects on the AKT/p70S6K signaling cascade and downstream cellular processes such as apoptosis.
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of AKT and p70S6K.[1][2] This leads to a reduction in the phosphorylation of their respective downstream substrates. Inhibition of AKT prevents the phosphorylation and inactivation of pro-apoptotic proteins and other effectors involved in cell cycle progression.[3] Similarly, inhibition of p70S6K, a key regulator of protein synthesis, leads to decreased phosphorylation of the S6 ribosomal protein (S6RP).[1][3] The dual inhibition of AKT and p70S6K by this compound results in potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][3]
Quantitative Data Summary
The following table summarizes representative quantitative data on the effects of this compound on key signaling proteins, as measured by Western blot analysis. Values are presented as a percentage of the control (vehicle-treated) condition and are based on findings from studies on human cancer cell lines.
| Target Protein | This compound Treatment (Concentration/Time) | Change in Phosphorylation/Cleavage | Cell Line Example | Reference |
| p-AKT (Ser473) | 1 µM / 1 hr | ~50% decrease | U87MG Glioblastoma | [3] |
| p-GSK3β (Ser9) | 2-4 µM / 1 hr | ~50% decrease | Various Cancer Cell Lines | [3] |
| p-p70S6K (Thr389) | 1 µM / 1 hr | Significant decrease | U87MG Glioblastoma | [3] |
| p-S6RP (Ser235/236) | 1 µM / 1 hr | Significant decrease | U87MG Glioblastoma | [3] |
| Cleaved PARP | 10 µM / 48 hr | Increase | HT-29 Colorectal Cancer | [4] |
| Cleaved Caspase-3 | 10 µM / 48 hr | Increase | HT-29 Colorectal Cancer | [4] |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits AKT and p70S6K, affecting downstream targets.
Experimental Workflow
The diagram below outlines the general workflow for a Western blot experiment using this compound.
Caption: Workflow for Western blot analysis of this compound-treated cells.
Detailed Methodologies
1. Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines with known PI3K/AKT pathway status (e.g., PTEN-deficient U87MG glioblastoma, HT-29 colorectal cancer) are recommended.
-
Seeding: Plate cells at a density that will result in 70-80% confluency at the time of lysis.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treat cells for the desired duration (e.g., 1, 6, 24, 48 hours).
-
2. Protein Extraction
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors is recommended.
-
RIPA Buffer Recipe (50 mL):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
Add protease and phosphatase inhibitor cocktails just before use.
-
-
-
Procedure:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
3. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Mix 20-40 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the samples onto a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein).
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST). For phospho-antibodies, 5% BSA in TBST is generally recommended.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer according to the manufacturer's recommendations. Representative dilutions are provided in the table below.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
| Primary Antibody | Recommended Dilution | Blocking Buffer |
| p-AKT (Ser473) | 1:1000 | 5% BSA in TBST |
| Total AKT | 1:1000 | 5% Milk in TBST |
| p-p70S6K (Thr389) | 1:1000 | 5% BSA in TBST |
| Total p70S6K | 1:1000 | 5% Milk in TBST |
| p-GSK3β (Ser9) | 1:1000 | 5% BSA in TBST |
| Total GSK3β | 1:1000 | 5% Milk in TBST |
| p-S6RP (Ser235/236) | 1:2000 | 5% BSA in TBST |
| Total S6RP | 1:1000 | 5% Milk in TBST |
| Cleaved PARP | 1:1000 | 5% Milk in TBST |
| Cleaved Caspase-3 | 1:1000 | 5% Milk in TBST |
| GAPDH/β-actin | 1:1000 - 1:5000 | 5% Milk in TBST |
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer (typically 1:2000 - 1:10,000) for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a digital imaging system or X-ray film.
-
4. Data Analysis
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: To correct for loading differences, normalize the intensity of the target protein band to the intensity of a loading control band (e.g., GAPDH or β-actin) in the same lane. For phosphorylated proteins, it is best to normalize the phospho-protein signal to the total protein signal.
-
Reporting: Express the results as a fold change relative to the vehicle control.
References
- 1. This compound is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Human Colorectal Cancer Cells via AKT-Dependent and AKT-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AT7867 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for assessing the effect of AT7867 on cell viability using two common colorimetric and fluorometric assays: MTT and alamarBlue. This compound is a potent inhibitor of the serine/threonine kinases AKT and p70 S6 kinase (p70S6K), which are key components of the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and other diseases, playing a crucial role in cell proliferation, survival, and apoptosis.[1][2][3][4][5] The protocols outlined below are designed to be robust and reproducible for determining the cytotoxic and cytostatic effects of this compound in a variety of cell lines.
Data Presentation
The following table summarizes key quantitative parameters for performing cell viability assays with this compound. The IC50 values are approximate and can vary significantly between different cell lines and experimental conditions. It is recommended to perform a preliminary dose-response experiment to determine the optimal concentration range for your specific cell line.
| Parameter | MTT Assay | alamarBlue Assay |
| Assay Principle | Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases of viable cells. | Reduction of resazurin to the fluorescent resorufin by metabolically active cells.[6][7][8][9][10] |
| This compound Concentration Range (Recommended) | 0.1 µM - 50 µM | 0.1 µM - 50 µM |
| Cell Seeding Density (96-well plate) | 1,000 - 100,000 cells/well (cell line dependent) | 1,000 - 50,000 cells/well (cell line dependent) |
| Incubation Time with this compound | 24 - 72 hours | 24 - 72 hours |
| Assay Reagent Incubation Time | 2 - 4 hours | 1 - 4 hours (can be extended for higher sensitivity)[7][8][9] |
| Detection Method | Colorimetric (Absorbance) | Fluorometric (Fluorescence) or Colorimetric (Absorbance) |
| Wavelength (Absorbance) | 570 nm (Formazan)[11] | 570 nm (Reduced) and 600 nm (Oxidized)[6] |
| Wavelength (Fluorescence) | N/A | Excitation: 560 nm, Emission: 590 nm[6] |
Experimental Protocols
I. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry.
Materials:
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
Cells of interest
-
96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock. It is recommended to perform a wide range of concentrations in the initial experiment (e.g., 0.01 µM to 100 µM) to determine the IC50.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
II. alamarBlue™ (Resazurin) Assay Protocol
This protocol is a fluorometric (or colorimetric) assay that uses the redox indicator resazurin to measure cell viability. Metabolically active cells reduce the non-fluorescent blue resazurin to the highly fluorescent pink resorufin.[6][7][8][9][10]
Materials:
-
This compound (stock solution in DMSO)
-
alamarBlue™ reagent
-
Cell culture medium
-
Cells of interest
-
96-well black, clear-bottom plates (for fluorescence) or standard clear plates (for absorbance)
-
Multichannel pipette
-
Microplate reader (with fluorescence or absorbance capabilities)
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
alamarBlue™ Addition and Incubation:
-
After the treatment period, add alamarBlue™ reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL of reagent for 100 µL of medium).[6]
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, protected from light.[7][8][9] The incubation time can be optimized depending on the cell type and density.
-
-
Fluorescence/Absorbance Measurement:
Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Experimental workflow for this compound cell viability assays.
References
- 1. FOXP1 regulation via the PI3K/Akt/p70S6K signaling pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Effects of Akt/mTOR/p70S6K Signaling Pathway Regulation on Neuron Remodeling Caused by Translocation Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of Akt/mTOR/p70S6K Signaling Pathway Regulation on Neuron Remodeling Caused by Translocation Repair [frontiersin.org]
- 5. The PI3K/Akt and mTOR/P70S6K signaling pathways in human uveal melanoma cells: interaction with B-Raf/ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. alamarBlue® Cell Viability Assay Protocol [m.antpedia.com]
- 8. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for AT7867 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7867 is a potent, ATP-competitive inhibitor of the serine/threonine kinases AKT (also known as protein kinase B) and p70 S6 kinase (p70S6K).[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[3] By targeting AKT and its downstream effector p70S6K, this compound has shown potential as an anti-cancer agent by inducing apoptosis and inhibiting tumor growth.[1][2] Additionally, this compound has been investigated for its role in promoting the differentiation of pancreatic progenitor cells, suggesting its potential in regenerative medicine.[4]
These application notes provide a comprehensive overview of in vivo study designs and protocols for utilizing this compound, targeted at researchers in oncology and regenerative medicine.
Signaling Pathway of this compound
This compound exerts its biological effects by inhibiting the kinase activity of AKT and p70S6K. This dual inhibition blocks the phosphorylation of downstream substrates, such as GSK3β (a substrate of AKT) and S6 ribosomal protein (a substrate of p70S6K), leading to the disruption of pro-survival and pro-proliferative signals.[1][2]
Caption: Signaling pathway inhibited by this compound.
In Vivo Study Design and Dosage
Two primary in vivo study designs for this compound have been reported: direct administration for oncology studies and pre-treatment of cells for regenerative medicine applications.
Oncology: Human Tumor Xenograft Model
This design is suitable for evaluating the anti-tumor efficacy of this compound.
Experimental Workflow
Caption: Experimental workflow for an this compound xenograft study.
Quantitative Data Summary
| Parameter | Value | Reference |
| Animal Model | Athymic mice | [1][2] |
| Tumor Model | U87MG human glioblastoma xenograft (PTEN-deficient) | [1][2] |
| Dosage (Oral) | 90 mg/kg | [1][2] |
| Dosage (Intraperitoneal) | 20 mg/kg | [1][2] |
| Oral Bioavailability | 44% | [2] |
| Primary Endpoint | Inhibition of human tumor growth | [1][2] |
| Pharmacodynamic Markers | Inhibition of phosphorylation of GSK3β and S6 ribosomal protein; Induction of apoptosis (cleaved PARP) | [2] |
Experimental Protocol
-
Cell Culture: Culture U87MG human glioblastoma cells in appropriate media until they reach the desired confluence for implantation.
-
Animal Model: Use athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject approximately 5 x 106 U87MG cells in a suitable vehicle (e.g., PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization: Once tumors reach a mean volume of 100-200 mm3, randomize the mice into treatment and control groups.
-
Drug Preparation and Administration:
-
Oral (p.o.): Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage at a dose of 90 mg/kg.
-
Intraperitoneal (i.p.): Prepare this compound in a suitable vehicle for intraperitoneal injection at a dose of 20 mg/kg.
-
Administer the drug or vehicle control according to the desired schedule (e.g., daily, once every two days).
-
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically a significant reduction in tumor growth in the treated group compared to the control group.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points after the last dose, collect tumor and plasma samples. Analyze tumor lysates by Western blot to assess the phosphorylation status of AKT and p70S6K substrates (e.g., p-GSK3β, p-S6). Analyze for markers of apoptosis such as cleaved PARP.
Regenerative Medicine: Pancreatic Progenitor Cell Transplantation
This design evaluates the effect of this compound pre-treatment on the differentiation and function of transplanted cells. In this model, this compound is not administered directly to the animals.
Experimental Workflow
Caption: Workflow for transplanting this compound-treated pancreatic progenitors.
Quantitative Data Summary
| Parameter | Control Group (-AT7867) | This compound-Treated Group (+this compound) | Reference |
| Animal Model | Diabetic SCID beige mice | Diabetic SCID beige mice | [1] |
| Cell Type | Human iPSC-derived pancreatic progenitors (PPs) | Human iPSC-derived pancreatic progenitors (PPs) | [1] |
| In Vitro this compound Treatment | Vehicle | Specific concentration and duration (not specified in abstract) | [1] |
| Transplantation Site | Kidney capsule | Kidney capsule | [1] |
| Time to Hyperglycemia Reversal | ~70 days | ~45 days | [1] |
| Graft Size | Larger, with multiloculated cystic masses | Smaller, with small cysts | [1] |
| β-cell Maturation (% MAFA+ cells) | 3.9% | 32.07% | [1] |
Experimental Protocol
-
Pancreatic Progenitor (PP) Cell Generation: Differentiate human induced pluripotent stem cells (iPSCs) into pancreatic progenitors using an established protocol.
-
This compound Treatment (In Vitro): During the final stages of PP differentiation, treat the cells with this compound at an optimized concentration and for a specific duration. A control group should be treated with a vehicle.
-
Animal Model: Induce diabetes in SCID beige mice using streptozotocin. Confirm hyperglycemia (e.g., blood glucose >20 mM).
-
Cell Transplantation: Harvest the this compound-treated and control PP cells. Transplant a defined number of cell clusters under the kidney capsule of the diabetic mice.
-
Post-Transplantation Monitoring:
-
Monitor blood glucose levels and body weight regularly.
-
Perform glucose tolerance tests at specified intervals to assess the function of the transplanted cells.
-
-
Endpoint Analysis:
-
The primary endpoint is the time to hyperglycemia reversal.
-
At the end of the study, harvest the kidney grafts for histological and immunohistochemical analysis to assess cell maturation (e.g., staining for insulin, glucagon, and MAFA), proliferation, and off-target tissue formation.
-
This compound is a versatile small molecule with potential applications in both oncology and regenerative medicine. The in vivo study designs presented here provide a framework for researchers to investigate its efficacy and mechanisms of action in relevant preclinical models. Careful consideration of the experimental design, including the choice of animal model, dosage and administration route, and relevant endpoints, is crucial for obtaining robust and translatable results.
References
- 1. This compound is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound promotes pancreatic progenitor differentiation of human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
Application of AT7867 in Colorectal Cancer Research: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of AT7867, a potent dual inhibitor of AKT and p70S6K1 (S6K1), in colorectal cancer (CRC) research. This compound has demonstrated significant anti-cancer activity in both in vitro and in vivo models of CRC, making it a valuable tool for investigating novel therapeutic strategies.[1][2][3] This guide summarizes the key findings, presents quantitative data in a structured format, and offers detailed experimental protocols to facilitate the successful application of this compound in your research.
Mechanism of Action
This compound exerts its anti-tumor effects in colorectal cancer through both AKT-dependent and AKT-independent mechanisms.[1][3]
-
AKT-Dependent Pathway: As a dual inhibitor, this compound directly blocks the activation of AKT and its downstream target S6K1.[1][2] The PI3K/AKT signaling pathway is frequently hyperactivated in CRC and plays a crucial role in promoting cell growth, proliferation, survival, and resistance to apoptosis.[1][2] By inhibiting this pathway, this compound effectively suppresses these pro-tumorigenic processes.
-
AKT-Independent Pathway: Interestingly, this compound also induces apoptosis in CRC cells through a mechanism independent of AKT inhibition.[1][3] It has been shown to inhibit sphingosine kinase 1 (SphK1), leading to an increase in pro-apoptotic ceramide production.[1][2][3] This dual mechanism of action may contribute to its enhanced efficacy compared to other specific AKT inhibitors.[1][2]
Furthermore, recent studies have highlighted the role of this compound in targeting colorectal cancer stem cells (CSCs).[4][5][6] this compound has been shown to inhibit the growth and stemness of CSCs by regulating the stem cell maintenance factor Ascl2 and inducing G2/M phase arrest and apoptosis.[4][5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound in colorectal cancer cell lines.
Table 1: IC50 Values of this compound in Colorectal Cancer Stem Cells (24h treatment)
| Cell Line | IC50 Value (µM) |
| HCT116 CSCs | 20 |
| HT29 CSCs | 10 |
Data sourced from a study on the effects of this compound on colorectal cancer stem-like cells.[5]
Table 2: Effect of this compound on Apoptosis in Colorectal Cancer Stem Cells (24h treatment)
| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) |
| HCT116 CSCs | 15 | 21.6 |
| 20 | 27.7 | |
| HT29 CSCs | 5 | 17.4 |
| 10 | 24.9 |
Data represents the percentage of apoptotic cells as determined by Annexin V-FITC and PI double staining.[5]
Table 3: In Vivo Tumor Growth Inhibition by this compound
| Treatment Group | Dose (mg/kg, i.p.) | Average Tumor Volume (mm³) at Day 20 |
| Vehicle Control | - | ~1200 |
| This compound | 10 | ~700 |
| This compound | 50 | ~300 |
Data from an HT-29 xenograft model in nude mice.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for in vitro experiments.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in colorectal cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the percentage of viable cells after treatment with this compound.
Materials:
-
Colorectal cancer cell lines (e.g., HT-29, HCT116, DLD-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
Materials:
-
Treated and untreated colorectal cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation of key proteins in the signaling pathways affected by this compound.
Materials:
-
Treated and untreated colorectal cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-S6K1, anti-S6K1, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a protein assay.
-
Denature the protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a colorectal cancer xenograft model to evaluate the in vivo efficacy of this compound.[1]
Materials:
-
Colorectal cancer cells (e.g., HT-29)
-
Immunocompromised mice (e.g., nude mice)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 90% saline)
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 x 10⁶ colorectal cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 or 50 mg/kg) or vehicle control to the respective groups via intraperitoneal (i.p.) injection daily or as determined by the experimental design.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Conclusion
This compound is a promising therapeutic agent for colorectal cancer with a well-defined dual mechanism of action. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this compound in their colorectal cancer research models. By utilizing these methodologies, the scientific community can further elucidate the therapeutic efficacy and underlying molecular mechanisms of this compound, paving the way for its potential clinical application.
References
- 1. This compound Inhibits Human Colorectal Cancer Cells via AKT-Dependent and AKT-Independent Mechanisms | PLOS One [journals.plos.org]
- 2. This compound Inhibits Human Colorectal Cancer Cells via AKT-Dependent and AKT-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Human Colorectal Cancer Cells via AKT-Dependent and AKT-Independent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits the Growth of Colorectal Cancer Stem-Like Cells and Stemness by Regulating the Stem Cell Maintenance Factor Ascl2 and Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits the Growth of Colorectal Cancer Stem-Like Cells and Stemness by Regulating the Stem Cell Maintenance Factor Ascl2 and Akt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating Pancreatic Beta Cells with AT7867
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of functional pancreatic beta cells from human pluripotent stem cells (hPSCs) holds immense promise for cell replacement therapies in diabetes. A significant challenge in this field is the efficient and homogenous differentiation of hPSCs into the desired pancreatic progenitor (PP) cells, which can then mature into insulin-producing beta cells. Recent findings have identified the small molecule AT7867, an inhibitor of AKT and p70 S6 kinase, as a potent enhancer of pancreatic progenitor differentiation.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to improve the generation of pancreatic progenitor cells from hPSCs. The data presented is based on studies demonstrating that this compound treatment significantly increases the percentage of desired PDX1+/NKX6.1+ and PDX1+/GP2+ pancreatic progenitor populations.[1][3][4] While initial hypotheses suggested this compound promoted the proliferation of existing progenitor cells, current evidence indicates its primary role is to enhance the efficiency of differentiation.[1]
Mechanism of Action
This compound is a potent inhibitor of the serine/threonine kinases AKT (also known as Protein Kinase B) and p70 S6 Kinase (S6K). The PI3K/AKT/mTOR signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. By inhibiting AKT and S6K, this compound modulates this pathway, which in the context of pancreatic development, steers the differentiation of hPSCs more efficiently towards the pancreatic progenitor lineage.
Signaling Pathway Diagram
Caption: this compound inhibits AKT and p70 S6K, promoting pancreatic progenitor gene expression.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes of using this compound in the differentiation of hPSCs to pancreatic progenitors.
Table 1: Pancreatic Progenitor Cell Population Analysis
| Cell Population | Without this compound (Median IQR) | With this compound (Median IQR) | p-value | Reference |
| PDX1+ / NKX6.1+ | 50.9% (48.9% - 53.8%) | 90.8% (88.9% - 93.7%) | p = 0.0021 | [1][3][4] |
| PDX1+ / GP2+ | 39.2% (36.7% - 44.1%) | 90.0% (88.2% - 93.6%) | p = 0.0021 | [1][3][4] |
Table 2: Gene Expression Analysis in Pancreatic Progenitors
| Gene | Expression Change with this compound | p-value | Reference |
| Pancreatic Progenitor Markers | |||
| PDX1 | Significantly Upregulated | p = 0.0001 | [1][4] |
| NKX6.1 | Significantly Upregulated | p = 0.0005 | [1][4] |
| GP2 | Significantly Upregulated | p = 0.002 | [1][4] |
| ONECUT1 | Upregulated | - | [1] |
| Pancreatic Endocrine Progenitor Markers | |||
| ARX | Upregulated | - | [1] |
| NEUROD1 | Upregulated | - | [1] |
| NEUROG3 | Upregulated | - | [1] |
| NKX2.2 | Upregulated | - | [1] |
| PAX4 | Upregulated | - | [1] |
| Off-Target and Pluripotency Markers | |||
| PODXL | Significantly Downregulated | p < 0.0001 | [1] |
| TBX2 | Significantly Downregulated | p < 0.0001 | [1] |
| ALPL | Downregulated | - | [1] |
| MYC | Downregulated | - | [1] |
Table 3: In Vivo Functional Assessment
| Parameter | Without this compound-treated PPs | With this compound-treated PPs | p-value | Reference |
| Hyperglycemia Reversal in Diabetic Mice | Slower | Faster | p < 0.0001 | [1][3][4] |
| MAFA+ Beta Cells in Graft | 3.9% (IQR 2.6% - 5.4%) | 32.07% (IQR 29.5% - 33.7%) | p < 0.0001 | [1] |
Experimental Protocols
The following is a generalized protocol for the generation of pancreatic progenitors from hPSCs, incorporating the use of this compound. This protocol is based on a multi-stage differentiation process that mimics embryonic development.
Experimental Workflow
Caption: Workflow for generating pancreatic progenitors with this compound treatment at Stage 4.
Materials and Reagents
-
Human pluripotent stem cells (e.g., H1 or H9 embryonic stem cell lines, or a relevant iPSC line)
-
Matrigel or other suitable extracellular matrix
-
mTeSR1 or other appropriate hPSC maintenance medium
-
Basal media for differentiation (e.g., MCDB 131, DMEM/F12)
-
Growth factors and small molecules for directed differentiation (e.g., Activin A, FGF10, Retinoic Acid, Noggin, etc., specific to the chosen protocol)
-
This compound (Stock solution prepared in DMSO)
-
Enzymatic and non-enzymatic cell dissociation reagents
-
Antibodies for flow cytometry (e.g., anti-PDX1, anti-NKX6.1, anti-GP2)
-
Reagents for RNA extraction and RT-qPCR
Step-by-Step Protocol
This protocol outlines the key stages of differentiation. The exact concentrations of growth factors and small molecules, as well as the duration of each stage, should be optimized for the specific hPSC line being used.
Stage 1: Definitive Endoderm (DE) Formation (Days 1-3)
-
Plate hPSCs as single cells or small aggregates on Matrigel-coated plates in hPSC maintenance medium.
-
Once the cells reach the appropriate confluency, replace the medium with DE induction medium containing a high concentration of Activin A.
-
Culture for 3 days, with daily medium changes.
Stage 2: Gut Tube Specification (Days 4-6)
-
Replace the DE induction medium with gut tube specification medium, typically containing FGF10.
-
Culture for 3 days, with daily medium changes.
Stage 3: Foregut and Pancreatic Specification (Days 7-9)
-
Replace the gut tube medium with foregut specification medium containing factors such as Retinoic Acid, Noggin, and FGF10.
-
Culture for 3 days, with daily medium changes.
Stage 4: Pancreatic Progenitor Expansion and Specification (Days 10-15)
-
This is the critical stage for this compound application.
-
Replace the foregut medium with pancreatic progenitor medium. The composition of this medium is crucial and often contains factors like Noggin and EGF.
-
Add this compound to the pancreatic progenitor medium at a pre-optimized concentration (e.g., 1-2 µM).
-
Culture for 6 days, with daily medium changes including freshly added this compound.[5]
Analysis of Pancreatic Progenitors
-
Flow Cytometry: At the end of Stage 4, dissociate the cells into a single-cell suspension. Stain with fluorescently-conjugated antibodies against key pancreatic progenitor markers (PDX1, NKX6.1, GP2) to quantify the percentage of the target population.
-
RT-qPCR: Lyse a portion of the cells to extract total RNA. Perform reverse transcription followed by quantitative PCR to analyze the expression levels of key pancreatic development genes (as listed in Table 2).
In Vivo Maturation
To assess the functionality of the generated pancreatic progenitors, they can be transplanted into immunocompromised, diabetic mice.
-
Encapsulate the Stage 4 pancreatic progenitors in a suitable device or mix with an extracellular matrix.
-
Transplant the cells under the kidney capsule of diabetic mice.
-
Monitor blood glucose levels and body weight of the mice regularly.
-
After a period of maturation (e.g., several weeks to months), the grafts can be explanted for histological analysis to confirm the presence of mature, insulin-producing beta cells.
Conclusion
The use of this compound represents a significant advancement in the directed differentiation of hPSCs into pancreatic progenitors. By inhibiting the AKT/p70S6K signaling pathway, this compound enhances the efficiency of differentiation, resulting in a more homogenous population of PDX1+/NKX6.1+ and PDX1+/GP2+ cells. This improved purity of the progenitor population leads to more robust and faster reversal of hyperglycemia in vivo. The protocols and data presented here provide a strong foundation for researchers to incorporate this compound into their workflows for generating pancreatic beta cells for research and potential therapeutic applications.
References
- 1. This compound promotes pancreatic progenitor differentiation of human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound promotes pancreatic progenitor differentiation of human iPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule this compound proliferates PDX1-expressing pancreatic progenitor cells derived from human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell Cycle Analysis Using AT7867 by Flow Cytometry
Introduction
AT7867 is a potent, ATP-competitive small molecule inhibitor targeting the AGC kinase family, primarily Akt (also known as protein kinase B or PKB) and p70 ribosomal S6 kinase (S6K). The Akt signaling pathway is a critical regulator of cell survival, proliferation, and cell cycle progression.[1][2] In many cancer types, this pathway is hyperactivated, often due to mutations in components like PI3K or loss of the tumor suppressor PTEN.[1] By inhibiting Akt, this compound can block downstream signaling, leading to the induction of apoptosis and/or cell cycle arrest, making it a valuable tool for cancer research and drug development.[1][2]
This document provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cultured cells using flow cytometry with propidium iodide (PI) staining. PI is a fluorescent intercalating agent that binds to DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][4]
Mechanism of Action
This compound exerts its effects by inhibiting the phosphorylation of Akt and its downstream targets, such as GSK3β and the forkhead transcription factors (FKHR/FKHRL1).[1][2] The Akt pathway promotes cell cycle progression by phosphorylating and inactivating cell cycle inhibitors like p21 and p27. Inhibition of Akt by this compound can lead to the stabilization and activation of these inhibitors, resulting in an arrest at the G1/S checkpoint.
Signaling Pathway Diagram
Caption: this compound inhibits Akt, leading to the activation of p21/p27, which blocks the G1/S transition.
Experimental Protocol
This protocol outlines the steps for treating cultured cells with this compound, followed by staining with propidium iodide for cell cycle analysis via flow cytometry.
Materials
-
This compound (dissolved in DMSO to a stock concentration of 10-20 mM)
-
Cell line of interest (e.g., MCF-7, HCT116, U87MG)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)[4]
-
RNase A solution (100 µg/mL in PBS)[4]
-
Flow cytometry tubes (FACS tubes)
-
Centrifuge
-
Flow cytometer
Experimental Workflow Diagram
Caption: Workflow for cell cycle analysis following this compound treatment.
Procedure
1. Cell Seeding and Treatment a. Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the end of the experiment. b. Allow cells to adhere and grow for 24 hours. c. Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.5 µM to 20 µM.[1] Always include a DMSO vehicle control (at the same final concentration as the highest this compound dose). d. Replace the medium in the wells with the medium containing this compound or DMSO. e. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Fixation a. Collect the culture medium (which may contain floating/apoptotic cells). b. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. c. Combine the detached cells with the collected medium from step 2a. d. Centrifuge the cell suspension at 300 x g for 5 minutes.[4] e. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. f. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[4] g. Fix the cells for at least 1 hour at 4°C. Cells can be stored in 70% ethanol at -20°C for several weeks.[4]
3. Propidium Iodide Staining a. Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet. b. Carefully decant the ethanol. c. Wash the cell pellet once with 5 mL of PBS. d. Resuspend the cell pellet in 1 mL of PI/RNase A staining solution. e. Incubate for 30 minutes at room temperature in the dark.
4. Flow Cytometry Analysis a. Transfer the stained cell suspension to FACS tubes. b. Analyze the samples on a flow cytometer, exciting with a 488 nm or 561 nm laser and detecting emission in the appropriate channel (e.g., PE-Texas Red, FL2, or FL3). c. Collect at least 10,000-20,000 single-cell events per sample. d. Use a pulse-width vs. pulse-area plot to exclude cell doublets and aggregates from the analysis. e. Generate a histogram of DNA content (fluorescence intensity) and use cell cycle analysis software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation: Expected Outcomes
Treatment of sensitive cancer cell lines with this compound is expected to cause an accumulation of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M populations. The magnitude of this effect is typically dose- and time-dependent.
Table 1: Representative Cell Cycle Distribution Data after this compound Treatment
| Cell Line | Treatment | Duration (h) | % G0/G1 | % S | % G2/M |
| MCF-7 (Breast Cancer) | DMSO (Control) | 48 | 55.2 | 30.1 | 14.7 |
| This compound (1 µM) | 48 | 65.8 | 22.5 | 11.7 | |
| This compound (5 µM) | 48 | 78.3 | 12.4 | 9.3 | |
| HCT116 (Colon Cancer) | DMSO (Control) | 24 | 48.9 | 35.5 | 15.6 |
| This compound (3 µM) | 24 | 62.1 | 25.0 | 12.9 | |
| This compound (10 µM) | 24 | 75.4 | 15.3 | 9.3 |
Note: The data presented in this table is illustrative and based on typical results reported for Akt inhibitors. Actual results will vary depending on the cell line, experimental conditions, and specific this compound concentrations used. The IC50 values for this compound can range from 0.9-12 µM depending on the cell line.[1]
Troubleshooting and Considerations
-
Cell Clumping: Ensure a single-cell suspension is achieved after harvesting and before fixation. Passing the cell suspension through a cell strainer (40-70 µm) can help.[5]
-
RNA Contamination: RNase A treatment is crucial as PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content analysis.[3][4]
-
Apoptotic Cells: High concentrations or long incubation times with this compound may induce significant apoptosis.[1][2] Apoptotic cells with fragmented DNA will appear as a "sub-G1" peak in the cell cycle histogram.
-
Cell Line Variability: The sensitivity to this compound and its effect on the cell cycle can vary significantly between cell lines. It is essential to perform dose-response and time-course experiments to determine the optimal conditions for your specific model system.
References
- 1. This compound is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Human Colorectal Cancer Cells via AKT-Dependent and AKT-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. research.pasteur.fr [research.pasteur.fr]
Troubleshooting & Optimization
AT7867 solubility in DMSO and cell media
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guides for the use of AT7867, a potent ATP-competitive inhibitor of Akt and p70S6K kinases.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound exhibits good solubility in dimethyl sulfoxide (DMSO). Quantitative data from various suppliers are summarized in the table below. It is important to note that using fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of the compound.
Q2: What is the solubility of this compound in cell culture media?
A2: There is no publicly available quantitative data on the solubility of this compound in specific cell culture media such as DMEM or RPMI-1640. This compound is expected to have low aqueous solubility. For cell-based assays, it is standard practice to first dissolve this compound in DMSO to create a concentrated stock solution, which is then further diluted in the cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the culture medium is kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: I am observing precipitation when I add my this compound DMSO stock to the cell culture medium. What can I do?
A3: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds like many kinase inhibitors. Please refer to the Troubleshooting Guide: Compound Precipitation in Cell Media section below for detailed solutions.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent, ATP-competitive inhibitor of the serine/threonine kinases Akt1, Akt2, and Akt3, as well as p70 ribosomal S6 kinase (p70S6K) and Protein Kinase A (PKA). By inhibiting these key components of the PI3K/Akt/mTOR signaling pathway, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Data Presentation
Table 1: Solubility of this compound in DMSO
| Supplier/Source | Concentration (mg/mL) | Molar Concentration (mM) |
| Selleck Chemicals | 68 | 201.27 |
| APExBIO | ≥16.9 | - |
| Tocris Bioscience | 37.43 | 100 |
Note: The molecular weight of this compound can vary slightly between different forms (e.g., free base vs. HCl salt), which may affect molar concentration calculations.
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
This protocol provides a general guideline for preparing this compound solutions for treating cells in culture.
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Sterile, pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640, supplemented with serum and antibiotics)
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Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO):
-
Equilibrate the this compound vial to room temperature before opening.
-
Based on the molecular weight of your specific batch of this compound, calculate the volume of DMSO required to achieve a 10 mM stock solution.
-
Add the calculated volume of anhydrous DMSO to the vial of this compound powder.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
-
-
Preparation of a Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
Perform a serial dilution of the DMSO stock solution in the pre-warmed cell culture medium to achieve the desired final concentration.
-
Important: To minimize precipitation, add the this compound stock solution dropwise to the cell culture medium while gently vortexing or swirling the tube. This ensures rapid and even dispersion.
-
Ensure the final concentration of DMSO in the working solution is below the level of toxicity for your specific cell line (typically ≤ 0.5%).
-
-
Use the freshly prepared working solution immediately for treating your cells.
-
-
Cell Treatment:
-
Aspirate the existing medium from your cultured cells.
-
Add the appropriate volume of the this compound working solution to the cells.
-
Include a vehicle control in your experiment (cells treated with the same final concentration of DMSO as the highest concentration of this compound used).
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Return the cells to the incubator for the desired treatment duration.
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Troubleshooting Guides
Troubleshooting Guide: Compound Precipitation in Cell Media
| Problem | Possible Cause | Solution |
| Immediate precipitation upon adding DMSO stock to media. | "Solvent Shock": The rapid change in solvent environment from DMSO to aqueous media causes the hydrophobic compound to crash out of solution. | 1. Decrease the volume of DMSO added: Prepare a more dilute intermediate stock in DMSO before the final dilution in media. 2. Slow, dropwise addition: Add the DMSO stock very slowly to the pre-warmed media while continuously and gently vortexing or swirling. 3. Increase the volume of media: Dilute the DMSO stock into a larger volume of media. |
| Final concentration exceeds solubility limit: The desired experimental concentration of this compound is higher than its solubility in the cell culture medium. | 1. Perform a solubility test: Before your main experiment, test a range of this compound concentrations in your specific cell culture medium to determine the maximum soluble concentration. 2. Lower the final concentration: If possible, adjust your experimental design to use a lower, soluble concentration of this compound. | |
| Precipitation occurs over time in the incubator. | Temperature or pH shift: Changes in temperature and pH within the incubator can affect compound solubility over time. | 1. Pre-equilibrate media: Ensure your media is fully equilibrated to 37°C and the appropriate CO₂ level before adding the compound. 2. Check media buffering: Confirm that your media is properly buffered for the CO₂ concentration in your incubator. |
| Interaction with media components: this compound may interact with salts, proteins, or other components in the media, leading to precipitation. | 1. Test in different media formulations: If possible, test the solubility of this compound in different types of cell culture media. 2. Consider serum concentration: Serum proteins can sometimes help to solubilize hydrophobic compounds. If you are using low-serum or serum-free media, solubility issues may be more pronounced. |
Mandatory Visualizations
Caption: this compound inhibits the Akt/p70S6K signaling pathway.
Caption: Experimental workflow for this compound cell-based assays.
Caption: Troubleshooting logic for this compound precipitation.
Navigating the Nuances of AT7867: A Technical Guide to Off-Target Effects
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the off-target effects of AT7867, a potent inhibitor of the AKT and p70S6K kinases. This resource offers detailed troubleshooting guides in a question-and-answer format, experimental protocols, and visualizations to address common challenges encountered during in vitro and in vivo studies.
Introduction to this compound
This compound is a small molecule inhibitor targeting the ATP-binding site of several kinases within the AGC kinase family. While it is a powerful tool for studying cellular signaling pathways, its polypharmacology can lead to unexpected experimental outcomes. This guide is designed to help researchers identify, understand, and mitigate potential off-target effects, ensuring the accuracy and reproducibility of their results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise when using this compound.
Q1: My cells are showing a phenotype that is inconsistent with AKT inhibition. How can I determine if this is an off-target effect?
A1: Unexpected phenotypes are a common challenge when working with kinase inhibitors. Here’s a step-by-step guide to investigate potential off-target effects:
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Step 1: Verify On-Target Inhibition. Confirm that this compound is inhibiting its intended target, AKT, in your cellular system. This is typically done by Western blot analysis of the phosphorylation status of direct AKT substrates, such as GSK3β (at Ser9) or PRAS40 (at Thr246). A significant reduction in the phosphorylation of these substrates upon this compound treatment indicates on-target activity.
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Step 2: Use a Structurally Unrelated AKT Inhibitor. Treat your cells with another AKT inhibitor that has a different chemical scaffold (e.g., MK-2206). If the unexpected phenotype persists with the alternative inhibitor, it is more likely to be a consequence of AKT inhibition. If the phenotype is unique to this compound, it strongly suggests an off-target effect.
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Step 3: Consult Kinase Selectivity Data. Refer to the kinase profiling data for this compound (see Table 1). Identify other kinases that are potently inhibited by this compound at the concentration you are using. Investigate the known cellular functions of these potential off-targets to see if they could explain the observed phenotype.
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Step 4: Rescue Experiments. If a specific off-target is suspected, you can perform rescue experiments by overexpressing a drug-resistant mutant of the off-target kinase or by using siRNA to deplete the off-target and observing if the phenotype is reversed.
Q2: I am using this compound to study cancer cell proliferation, but I'm observing unexpected effects on cell differentiation. Is this a known phenomenon?
A2: Yes, this is a documented effect of this compound in certain contexts. For example, in studies on human induced pluripotent stem cells (iPSCs), this compound was found to promote differentiation into pancreatic progenitors.[1][2] This was accompanied by the downregulation of pluripotency markers, an effect not immediately attributable to AKT inhibition alone. This highlights the importance of considering the broader signaling network and potential off-target effects when interpreting results, even when the primary target is well-established.
Q3: I have observed an increase in cellular ceramides after this compound treatment, which is not a known downstream effect of AKT signaling. What could be the cause?
A3: This is a significant finding and points to a specific off-target effect of this compound. Studies have shown that this compound can directly inhibit sphingosine kinase 1 (SphK1). Inhibition of SphK1 blocks the conversion of sphingosine to sphingosine-1-phosphate (S1P), leading to an accumulation of its substrate, sphingosine, which can then be converted to ceramide. This AKT-independent increase in ceramides can induce apoptosis and other cellular responses.
Troubleshooting this off-target effect:
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Measure SphK1 activity: Directly assay the activity of SphK1 in cell lysates treated with this compound to confirm inhibition.
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Manipulate the pathway: To confirm that the observed phenotype is due to SphK1 inhibition, you can try to rescue the effect by adding exogenous S1P or inhibit ceramide synthesis with a glucosylceramide synthase inhibitor like PDMP.
Quantitative Data: this compound Kinase Selectivity Profile
The following table summarizes the inhibitory activity of this compound against a panel of kinases. This data is crucial for designing experiments and interpreting results, allowing researchers to anticipate potential off-target effects based on the concentrations used.
| Kinase Target | IC50 (nM) | Kinase Family | Notes |
| AKT1 | 32 | AGC | Primary Target |
| AKT2 | 17 | AGC | Primary Target |
| AKT3 | 47 | AGC | Primary Target |
| p70S6K (RPS6KB1) | 85 | AGC | Primary Target |
| PKA (PRKACA) | 85 | AGC | Primary Target |
| ROCK2 | 130 | AGC | Off-target |
| MSK1 (RPS6KA5) | 160 | AGC | Off-target |
| CAMK1 | 220 | CAMK | Off-target |
| AMPK (PRKAA1) | 330 | CAMK | Off-target |
| Chk2 (CHEK2) | 400 | CAMK | Off-target |
| MELK | 500 | CAMK | Off-target |
| PLK1 | 630 | Other | Off-target |
| CDK2/cyclin A | >10,000 | CMGC | Low affinity |
| GSK3β | >10,000 | CMGC | Low affinity |
| MEK1 | >10,000 | STE | Low affinity |
| ERK1 | >10,000 | CMGC | Low affinity |
| JNK1 | >10,000 | CMGC | Low affinity |
| p38α (MAPK14) | >10,000 | CMGC | Low affinity |
| EGFR | >10,000 | TK | Low affinity |
| Src | >10,000 | TK | Low affinity |
| Lck | >10,000 | TK | Low affinity |
| MET | >10,000 | TK | Low affinity |
| VEGFR2 (KDR) | >10,000 | TK | Low affinity |
Data compiled from published literature. IC50 values can vary depending on the assay conditions.
Experimental Protocols
Western Blot for Assessing AKT Pathway Inhibition
This protocol describes the steps to verify the on-target activity of this compound by measuring the phosphorylation of the AKT substrate GSK3β.
1. Cell Culture and Treatment:
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Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
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Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
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Wash cells with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and collect the lysate.
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Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
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Collect the supernatant containing the protein extract.
3. Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. Sample Preparation and SDS-PAGE:
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Normalize protein concentrations for all samples.
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Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
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Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
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Run the gel until adequate separation of proteins is achieved.
5. Protein Transfer:
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Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
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Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against phospho-GSK3β (Ser9) and total GSK3β overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
7. Detection and Analysis:
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Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
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Visualize the protein bands using a chemiluminescence imaging system.
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Quantify the band intensities and normalize the phospho-GSK3β signal to the total GSK3β signal.
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and the troubleshooting workflow.
Caption: this compound signaling pathways, including on-target and off-target effects.
References
AT7867 Technical Support Center: Minimizing Cytotoxicity in Experiments
Welcome to the AT7867 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxic effects of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your studies.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides systematic approaches to resolving them.
Issue 1: Excessive Cell Death Observed at Expected Efficacious Concentrations
Possible Causes:
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High Sensitivity of Cell Line: Different cell lines exhibit varying sensitivities to this compound.
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Inappropriate Concentration Range: The initial concentration range might be too high for your specific cell model.
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Prolonged Incubation Time: Continuous exposure to the inhibitor may lead to cumulative toxicity.
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Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to unintended cytotoxicity.
Troubleshooting Steps:
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Optimize this compound Concentration:
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Perform a dose-response experiment using a wide range of this compound concentrations to determine the optimal balance between on-target inhibition and cell viability.
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Start with a concentration range that brackets the reported IC50 values for similar cell lines (see Table 1).
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Use a logarithmic dilution series for broader coverage in initial experiments.
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Optimize Incubation Time:
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Conduct a time-course experiment to assess cell viability at multiple time points (e.g., 24, 48, 72 hours).
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It is possible that a shorter incubation time is sufficient to observe the desired on-target effects with minimal cytotoxicity.
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Assess Apoptosis:
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Use an Annexin V/Propidium Iodide (PI) assay to distinguish between apoptosis and necrosis. This can help elucidate the mechanism of cell death.
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-
Consider Off-Target Effects:
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If cytotoxicity persists at concentrations that are optimal for on-target activity, consider the possibility of off-target effects. This compound is also known to inhibit Protein Kinase A (PKA).[1]
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Review the literature for known off-target activities of this compound and assess their potential impact in your cellular context.
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Issue 2: Inconsistent Results Between Experiments
Possible Causes:
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Variability in Cell Culture Conditions: Differences in cell passage number, confluency, and media composition can affect cellular responses.
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Inaccurate Drug Concentration: Errors in serial dilutions or improper storage of this compound can lead to inconsistent effective concentrations.
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Assay-Related Variability: Inconsistent incubation times or reagent preparation can introduce variability.
Troubleshooting Steps:
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Standardize Cell Culture Practices:
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Use cells within a consistent and low passage number range.
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Seed cells at a consistent density and aim for a similar confluency at the time of treatment.
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Ensure all media and supplements are from the same lot for a given set of experiments.
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Ensure Accurate Drug Preparation:
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Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.
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Store the stock solution according to the manufacturer's recommendations.
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-
Standardize Assay Protocols:
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Adhere strictly to the optimized incubation times for drug treatment and assay development.
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Ensure all reagents are properly prepared and within their expiration dates.
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Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase AKT and the downstream kinase p70 S6 kinase (p70S6K).[1] By inhibiting these key proteins in the PI3K/AKT/mTOR signaling pathway, this compound can suppress cell proliferation and induce apoptosis in cancer cells.[1]
Q2: What are the typical IC50 values for this compound-induced growth inhibition?
A2: The IC50 values for this compound can vary significantly depending on the cell line. For example, in some uterine, breast, and colon cancer cell lines, the IC50 values for proliferation inhibition range from 0.9 to 3 µM, while certain prostate cancer cell lines are less sensitive with IC50 values in the 10-12 µM range.[2]
Q3: How can I determine if the observed cytotoxicity is due to on-target or off-target effects?
A3: Distinguishing between on-target and off-target effects can be challenging. A common strategy is to use a rescue experiment. If the cytotoxicity can be rescued by expressing a drug-resistant mutant of the intended target (e.g., a mutant AKT that is not inhibited by this compound), it suggests the effect is on-target. Additionally, comparing the cytotoxic profile with that of other inhibitors targeting the same pathway can provide insights.
Q4: What is the recommended solvent for dissolving this compound?
A4: The manufacturer's data sheet should always be consulted for the recommended solvent. Typically, small molecule inhibitors like this compound are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is non-toxic to the cells (generally <0.1%).
Q5: At what concentration does this compound typically induce apoptosis?
A5: The concentration of this compound required to induce apoptosis is cell line-dependent. For instance, in U87MG human glioblastoma cells, Annexin V staining indicated apoptosis following treatment with this compound at concentrations of 8, 16, or 24 µM for 24 or 48 hours.[2]
Data Presentation
Table 1: this compound IC50 Values for Proliferation Inhibition in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MES-SA | Uterine | 0.9 - 3 |
| MDA-MB-468 | Breast | 0.9 - 3 |
| MCF-7 | Breast | 0.9 - 3 |
| HCT116 | Colon | 0.9 - 3 |
| HT29 | Colon | 0.9 - 3 |
| PC3 | Prostate | 10 - 12 |
| DU145 | Prostate | 10 - 12 |
Data sourced from in vitro growth inhibition studies.[2]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general method for determining cell viability upon treatment with this compound.
Materials:
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Cells of interest
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Complete cell culture medium
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This compound stock solution
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Microplate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
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MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection using Annexin V Staining
This protocol outlines the steps for detecting apoptosis in cells treated with this compound using flow cytometry.
Materials:
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Cells of interest
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This compound stock solution
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6-well cell culture plates
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
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Flow cytometer
Procedure:
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Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time. Include an untreated control.
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Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
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Washing: Wash the cells twice with cold PBS by centrifugation.
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Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
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Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting decision tree for high cytotoxicity.
References
AT7867 Technical Support Center: Troubleshooting & FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with AT7867, a potent inhibitor of AKT and p70S6K. The following troubleshooting guides and frequently asked questions are designed to address specific issues and provide detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the expected increase in pancreatic progenitor (PP) cell populations after this compound treatment. What are the potential causes?
Several factors could contribute to a lower than expected yield of PDX1+/NKX6.1+ and PDX1+/GP2+ positive cells. Consider the following:
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Suboptimal this compound Concentration and Treatment Duration: The timing and concentration of this compound are critical. Based on published studies, treatment is typically applied during Stage 4 of the differentiation protocol.
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Cell Line Variability: Different human induced pluripotent stem cell (hiPSC) lines may exhibit varied responses to this compound. The provided data is based on specific cell lines and results may differ.[1]
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Basal Media and Supplement Composition: Ensure the basal media and supplements used in your differentiation protocol match those in the cited experimental procedures. Minor variations in media components can significantly impact differentiation efficiency.
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Initial Seeding Density and Cell Health: The initial density and overall health of the cells at the start of differentiation are crucial. Poor cell health can lead to inefficient differentiation.
Q2: Our this compound-treated cultures show a high percentage of off-target cell populations. How can we reduce them?
While this compound treatment has been shown to significantly downregulate off-target markers like PODXL and TBX2, the presence of these populations may indicate issues with the differentiation protocol itself, independent of this compound activity.[2][3][4][5]
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Purity of Starting Cell Population: Ensure a homogenous starting population of pluripotent stem cells.
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Strict Adherence to Protocol Timing: The timing of media changes and the addition of differentiation factors is critical. Deviations can lead to the emergence of unwanted cell types.
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Quality of Reagents: Verify the quality and activity of all growth factors and small molecules used in the differentiation protocol.
Q3: We are observing unexpected toxicity or cell death after this compound treatment. What could be the reason?
This compound, like many small molecule inhibitors, can exhibit dose-dependent toxicity.
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Incorrect Concentration: An excessively high concentration of this compound can lead to cytotoxicity. We recommend performing a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
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Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding cytotoxic levels for your cells.
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Extended Treatment Duration: Prolonged exposure to this compound beyond the recommended window may induce apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes of this compound treatment on pancreatic progenitor cell differentiation as reported in peer-reviewed literature.
Table 1: Effect of this compound on Pancreatic Progenitor Cell Marker Expression
| Cell Marker | Control (-AT7867) (% Positive Cells, IQR) | This compound Treated (+this compound) (% Positive Cells, IQR) | p-value |
| PDX1+NKX6.1+ | 50.9% (48.9%–53.8%) | 90.8% (88.9%–93.7%) | 0.0021 |
| PDX1+GP2+ | 39.22% (36.7%–44.1%) | 90.0% (88.2%–93.6%) | 0.0021 |
Data presented as median with interquartile range (IQR).[2][3][4][5]
Table 2: Effect of this compound on Gene Expression of Key Markers
| Gene | Treatment | Fold Change vs. Control | p-value |
| PDX1 | +this compound | Upregulated | 0.0001 |
| NKX6.1 | +this compound | Upregulated | 0.0005 |
| GP2 | +this compound | Upregulated | 0.002 |
| PODXL | +this compound | Downregulated | < 0.0001 |
| TBX2 | +this compound | Downregulated | < 0.0001 |
Experimental Protocols
Pancreatic Progenitor Differentiation (Stage 4)
A previously published protocol was modified with the addition of this compound during Stage 4 of differentiation.[2] The specific concentration and duration of this compound treatment should be optimized for each cell line and experimental setup.
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound treatment.
Caption: this compound inhibits AKT and p70S6K signaling pathways.
Caption: Workflow for pancreatic progenitor differentiation with this compound.
Caption: Troubleshooting logic for low pancreatic progenitor yield.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound promotes pancreatic progenitor differentiation of human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound promotes pancreatic progenitor differentiation of human iPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing AT7867 Efficacy in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of the AKT inhibitor AT7867 in resistant cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally bioavailable, ATP-competitive inhibitor of protein kinase B (PKB/AKT) and p70 ribosomal S6 kinase (p70S6K). By inhibiting these kinases, this compound blocks downstream signaling pathways crucial for cell proliferation, survival, and growth. This inhibition leads to cell cycle arrest and induction of apoptosis in cancer cells with a dysregulated PI3K/AKT pathway.[1]
Q2: How do cancer cells develop resistance to this compound?
A2: While specific mechanisms of acquired resistance to this compound are still under investigation, a common mechanism of resistance to AKT inhibitors involves the activation of bypass signaling pathways. One key mechanism is the compensatory activation of the RAS-RAF-MEK-ERK pathway.[2] Inhibition of the PI3K/AKT pathway by this compound can lead to a feedback activation of the MEK/ERK pathway, which then promotes cell survival and proliferation, thereby rendering the cells resistant to this compound.
Q3: What are the potential strategies to overcome this compound resistance?
A3: A promising strategy to overcome this compound resistance is through combination therapy. Specifically, the dual inhibition of the AKT and MEK pathways has shown synergistic effects in overcoming resistance. By co-administering this compound with a MEK inhibitor, both the primary and the compensatory survival pathways are blocked, leading to enhanced cancer cell death.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in resistant cell lines.
| Problem | Possible Cause | Recommended Solution |
| Reduced this compound efficacy in long-term cultures. | Development of acquired resistance. | 1. Confirm resistance by determining the IC50 of this compound in your cell line and comparing it to the parental line. 2. Investigate the activation of bypass signaling pathways, particularly the MEK/ERK pathway, via Western blot. 3. Consider a combination therapy approach, such as co-treatment with a MEK inhibitor like PD-0325901.[2] |
| High variability in cell viability assay results. | Inconsistent cell seeding, drug concentration, or incubation time. | 1. Ensure uniform cell seeding density across all wells. 2. Prepare fresh drug dilutions for each experiment. 3. Strictly adhere to the defined incubation times. |
| No induction of apoptosis observed after this compound treatment. | 1. The cell line may have intrinsic resistance mechanisms. 2. Insufficient drug concentration or treatment duration. 3. Activation of compensatory survival pathways. | 1. Confirm pathway inhibition by Western blot (e.g., p-AKT, p-S6K). 2. Perform a dose-response and time-course experiment to determine the optimal conditions for apoptosis induction. 3. Investigate and target potential bypass pathways with combination therapies. |
| Difficulty in generating an this compound-resistant cell line. | Inappropriate drug concentration or selection pressure. | 1. Start with a low concentration of this compound (around the IC20) and gradually increase the concentration in a stepwise manner. 2. Allow cells to recover and repopulate between dose escalations. 3. Regularly check for an increase in the IC50 to monitor the development of resistance.[4][5][6] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, both as a single agent and in combination therapies.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | This compound IC50 (µM) | Reference |
| MDA-MB-468 | Breast | Sensitive | 1.5 | [1] |
| MCF-7 | Breast | Sensitive | 2.8 | [1] |
| HCT116 | Colon | Sensitive | 3.0 | [1] |
| PC-3 | Prostate | Less Sensitive | 10 | [1] |
| LNCaP | Prostate | Less Sensitive | 12 | [1] |
| MDA-MB-231 | Triple-Negative Breast | Sensitive to Combination | >10 (single agent) | [2][3] |
| HS578T | Triple-Negative Breast | Sensitive to Combination | >10 (single agent) | [2][3] |
Table 2: Synergistic Effects of this compound in Combination with a MEK Inhibitor (PD-0325901) in Triple-Negative Breast Cancer (TNBC) Cells
| Cell Line | Combination | Combination Index (CI) | Effect | Reference |
| MDA-MB-231 | This compound + Gefitinib + PD-0325901 | < 1 | Synergistic | [2][3] |
| HS578T | This compound + Gefitinib + PD-0325901 | < 1 | Synergistic | [2][3] |
Note: A Combination Index (CI) of < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7]
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a general method for developing acquired resistance to this compound in a cancer cell line of interest.
-
Determine the initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of this compound using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial drug exposure: Treat the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth) for a continuous period.
-
Monitor cell growth: Monitor the cells daily. Initially, a significant number of cells will die. Allow the surviving cells to repopulate.
-
Stepwise dose escalation: Once the cells have recovered and are proliferating steadily, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat cycles: Repeat steps 3 and 4, gradually increasing the drug concentration. This process may take several months.
-
Confirm resistance: At regular intervals, determine the IC50 of the treated cell population. A significant increase in the IC50 value compared to the parental cell line indicates the development of resistance.
-
Isolate and expand resistant clones: Once a desired level of resistance is achieved, isolate single-cell clones by limiting dilution to establish a stable resistant cell line.[4][5][6]
Protocol 2: Western Blot Analysis of AKT and ERK Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the AKT and ERK signaling pathways.
-
Cell treatment: Seed sensitive and resistant cells and treat them with this compound, a MEK inhibitor (e.g., PD-0325901), or a combination of both for the desired time. Include an untreated control.
-
Protein extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and then transfer the proteins to a PVDF membrane.
-
Antibody incubation: Block the membrane and incubate with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.[8]
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol details the detection of apoptosis by flow cytometry.
-
Cell treatment: Treat sensitive and resistant cells with this compound and/or other compounds as required. Include positive and negative controls.
-
Cell harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow cytometry analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9][10][11]
Visualizations
Caption: this compound inhibits the PI3K/AKT/p70S6K signaling pathway.
Caption: Compensatory activation of the MEK/ERK pathway in this compound resistance.
Caption: Workflow for evaluating combination therapy in this compound resistant cells.
References
- 1. This compound is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Inhibition of AKT and MEK Pathways Potentiates the Anti-Cancer Effect of Gefitinib in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Inhibition of AKT and MEK Pathways Potentiates the Anti-Cancer Effect of Gefitinib in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A triple-drug combination induces apoptosis in cervical cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Apoptosis to Overcome Chemotherapy Resistance - Metastasis - NCBI Bookshelf [ncbi.nlm.nih.gov]
AT7867 off-target kinase inhibition profile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the kinase inhibitor AT7867. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent, ATP-competitive inhibitor of the serine/threonine kinases Akt1, Akt2, and Akt3.[1] It binds to the ATP binding site of the kinase domain, preventing the phosphorylation of downstream substrates.
Q2: What are the known primary off-target kinases for this compound?
The most significant off-target activities of this compound are against other members of the AGC kinase family, specifically p70S6 Kinase (p70S6K) and Protein Kinase A (PKA).[1]
Q3: How selective is this compound against kinases outside of the AGC family?
This compound displays a clear window of selectivity against kinases from other sub-families, showing little activity outside the AGC kinase family members.[1]
Troubleshooting Guides
Issue 1: Discrepancy between in vitro IC50 values and cellular activity.
Possible Cause: The high intracellular concentration of ATP (in the millimolar range) can compete with ATP-competitive inhibitors like this compound, leading to a higher apparent IC50 in cellular assays compared to biochemical assays where ATP concentrations are often at or below the Km of the kinase.
Troubleshooting Steps:
-
Confirm ATP Competitiveness: Perform in vitro kinase assays with varying concentrations of ATP to confirm the ATP-competitive nature of inhibition for your specific kinase of interest.
-
Cellular Target Engagement: Use a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm that this compound is engaging its target kinase within the cell.
-
Downstream Signaling: Measure the phosphorylation of a direct downstream substrate of your target kinase (e.g., GSK3β for Akt) using an in-cell ELISA or Western blot to assess functional inhibition in a cellular context.
Issue 2: Unexpected cellular phenotype observed after this compound treatment.
Possible Cause: The observed phenotype may be due to the inhibition of known off-target kinases like p70S6K or PKA, or potentially other, uncharacterized off-targets.
Troubleshooting Steps:
-
Consult Off-Target Profile: Refer to the quantitative kinase inhibition data (Table 1) to identify potential off-target kinases that might be responsible for the observed phenotype.
-
Use More Selective Inhibitors: If available, use more selective inhibitors for the primary target (Akt) and the main off-targets (p70S6K, PKA) to dissect which kinase inhibition is responsible for the phenotype.
-
Knockdown/Knockout Studies: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete the primary target or off-target kinases to see if the phenotype is replicated.
Issue 3: Difficulty in measuring the inhibition of Akt signaling in cells.
Possible Cause: The choice of downstream marker and the timing of the measurement are critical for observing the effect of this compound.
Troubleshooting Steps:
-
Optimize Marker Selection: Phosphorylation of GSK3β at Serine 9 is a well-established and robust marker for Akt activity.[1]
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal duration of this compound treatment for observing maximal inhibition of substrate phosphorylation. A one-hour treatment is often sufficient to see a significant effect on GSK3β phosphorylation.[1]
-
Assay Sensitivity: For accurate quantification, consider using a sensitive method like an in-cell ELISA for phospho-GSK3β, which can be more quantitative than traditional Western blotting.[1]
Data Presentation
Table 1: this compound Kinase Inhibition Profile
| Kinase | Family | IC50 (nM) |
| Akt1 | AGC | 32 |
| Akt2 | AGC | 17 |
| Akt3 | AGC | 47 |
| p70S6K | AGC | 85 |
| PKA | AGC | 20 |
Note: Data compiled from publicly available sources.
Experimental Protocols
1. In Vitro Radiometric Kinase Assay (Filter Binding Assay)
This protocol is a standard method for determining the IC50 value of an ATP-competitive inhibitor.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)
-
ATP solution (a stock of unlabeled ATP and [γ-³³P]ATP)
-
This compound compound dilutions
-
Phosphocellulose filter plates
-
Phosphoric acid wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and scintillant
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction plate, add the kinase, peptide substrate, and kinase buffer.
-
Add the this compound dilutions or DMSO (vehicle control) to the reaction wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP mixture (containing both unlabeled and [γ-³³P]ATP). The final ATP concentration should ideally be at the Km for the specific kinase.
-
Incubate the reaction at 30°C for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with the phosphoric acid wash buffer to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
2. In-Cell ELISA for Phospho-GSK3β (Ser9)
This protocol allows for the quantification of Akt activity in a cellular context.
Materials:
-
Cells cultured in 96-well plates
-
This compound compound dilutions
-
Fixing solution (e.g., 4% formaldehyde in PBS)
-
Quenching solution (e.g., 1% H2O2 in PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phospho-GSK3β (Ser9)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO for the desired time (e.g., 1 hour).
-
Fix the cells with the fixing solution for 20 minutes at room temperature.
-
Wash the wells with PBS.
-
Permeabilize and quench endogenous peroxidase activity with the quenching solution for 20 minutes.
-
Wash the wells with TBST.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against phospho-GSK3β (Ser9) overnight at 4°C.
-
Wash the wells with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the wells with TBST.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with the stop solution, which will turn the color to yellow.
-
Read the absorbance at 450 nm using a plate reader.
-
Normalize the phospho-GSK3β signal to the total protein content or cell number in each well if desired.
Visualizations
Caption: Experimental workflow for characterizing this compound activity.
Caption: Simplified PI3K/Akt signaling pathway and the point of inhibition by this compound.
References
AT7867 degradation and storage recommendations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use, storage, and handling of AT7867.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage of this compound is crucial to maintain its stability and activity. For the solid compound, it is recommended to store it at -20°C. Once dissolved, stock solutions should be aliquoted and stored in tightly sealed vials at -20°C.[1]
Q2: How long can I store this compound?
A2: As a solid, this compound can be stored for up to six months when kept at -20°C in a tightly sealed vial.[1] Stock solutions are generally usable for up to one month when stored at -20°C.[1] It is best practice to prepare fresh solutions for experiments whenever possible.[1]
Q3: What are the best solvents for dissolving this compound?
A3: this compound is soluble in DMSO and ethanol. For example, it can be dissolved in DMSO at a concentration of up to 100 mM (37.43 mg/mL) and in ethanol up to 10 mM (3.74 mg/mL).
Q4: Is there any information on the degradation of this compound?
A4: While specific degradation pathways of this compound are not extensively detailed in publicly available literature, adherence to the recommended storage conditions is critical to prevent potential chemical degradation. Instability can be inferred from improper storage, such as prolonged exposure to room temperature, light, or extended storage in solution. To ensure the compound's integrity, it is imperative to follow the storage guidelines provided by the supplier.
Q5: What is the primary mechanism of action for this compound?
A5: this compound is a potent, ATP-competitive inhibitor of the serine/threonine-specific protein kinase Akt (also known as protein kinase B or PKB) and p70S6 kinase (p70S6K).[2][3] It has been shown to inhibit Akt1, Akt2, and Akt3 isoforms, as well as Protein Kinase A (PKA). By inhibiting these kinases, this compound can modulate downstream signaling pathways involved in cell proliferation, metabolism, and survival.
Storage and Handling Recommendations
To ensure the longevity and efficacy of this compound, please adhere to the following storage and handling guidelines.
| Parameter | Recommendation | Source |
| Storage Temperature (Solid) | -20°C | |
| Storage Temperature (Solution) | -20°C (in aliquots) | [1] |
| Shelf Life (Solid) | Up to 6 months | [1] |
| Shelf Life (Solution) | Up to 1 month | [1] |
| Recommended Solvents | DMSO, Ethanol | |
| Handling Precautions | Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area. | [4] |
Signaling Pathway
This compound primarily targets the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, and survival. As an inhibitor of Akt and p70S6K, this compound blocks downstream signaling events.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.[1]
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials.
-
Storage: Store the aliquots at -20°C.
Protocol 2: Treatment of Cells with this compound
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow for 24 hours.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the final desired concentration in fresh, pre-warmed cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions.
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as Western blotting, proliferation assays, or cell cycle analysis.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
References
Validation & Comparative
Comparative Analysis of AT7867 on Akt Phosphorylation Validated by Western Blot
This guide provides a comprehensive comparison of AT7867, a potent inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B), with other inhibitors, supported by experimental data from Western blot validation. This document is intended for researchers, scientists, and professionals in drug development interested in the cellular effects of Akt pathway inhibition.
This compound is an ATP-competitive inhibitor that targets Akt isoforms (Akt1, Akt2, and Akt3) and has been shown to also inhibit p70S6K and PKA.[1] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a common feature in many cancers, making Akt an attractive therapeutic target.[2][3] Western blotting is a fundamental technique to validate the efficacy of inhibitors like this compound by measuring the phosphorylation status of Akt and its downstream targets.
The Akt Signaling Pathway and the Role of this compound
The following diagram illustrates the PI3K/Akt signaling pathway and the point of inhibition by this compound. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which recruits Akt to the plasma membrane where it is activated through phosphorylation at Threonine 308 (Thr308) and Serine 473 (Ser473).[2] Activated Akt then phosphorylates a multitude of downstream substrates to regulate cellular functions. This compound inhibits this cascade by blocking the kinase activity of Akt.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Comparison of this compound with Other Akt Pathway Inhibitors
The efficacy of this compound in inhibiting Akt phosphorylation can be compared to other known inhibitors of the pathway. The following table summarizes the inhibitory concentrations (IC50) and observed effects on Akt phosphorylation for this compound and other compounds as determined by Western blot analysis in various cancer cell lines.
| Inhibitor | Target(s) | Cell Line | IC50 for Akt Pathway Inhibition | Key Western Blot Observations | Reference |
| This compound | Akt1/2/3, p70S6K, PKA | U87MG (Glioblastoma) | 2-4.5 µM for p-GSK3β (Ser9) | Concentration-dependent decrease in p-Akt (Ser473), p-GSK3β (Ser9), and p-S6RP. No change in total Akt. | [4] |
| This compound | Akt, S6K1 | HT-29 (Colorectal) | 1-25 µM | Dose-dependent inhibition of p-Akt, p-GSK3β (S9), and p-S6K1 (Thr389). Total protein levels were unaffected. | [5] |
| LY294002 | PI3K | U87MG (Glioblastoma) | 20 µM (used as positive control) | Used as a positive control for pathway inhibition, showing a reduction in downstream Akt signaling. | [4] |
| Triciribine | Akt | MCF-7 (Breast Cancer) | 10-30 µM | Attenuated Akt Ser473 phosphorylation, sensitizing cells to TNF-α induced cytotoxicity. | [6] |
Detailed Experimental Protocol: Western Blot for Akt Phosphorylation
This protocol outlines the steps for validating the effect of this compound on Akt phosphorylation in cultured cells.
1. Cell Culture and Treatment:
-
Plate cells (e.g., U87MG or HT-29) at a suitable density and allow them to adhere overnight.
-
Serum-starve the cells for 4-24 hours to reduce basal Akt phosphorylation, if necessary.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-24 hours). A positive control inhibitor like LY294002 can also be included.
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium vanadate, sodium fluoride).
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration with lysis buffer and 2x SDS-PAGE loading buffer.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.[7][8]
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or anti-p-Akt Thr308) overnight at 4°C with gentle agitation.[7][8] The antibody should be diluted in 5% BSA in TBS-T.[8]
-
Wash the membrane three times with TBS-T for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt and a loading control like GAPDH.[4][7]
-
Quantify the band intensities using densitometry software. The level of phosphorylated Akt should be normalized to the level of total Akt.
Experimental Workflow Diagram
The following diagram provides a visual representation of the Western blot workflow for validating this compound's effect on Akt phosphorylation.
Caption: A step-by-step workflow for Western blot analysis of Akt phosphorylation.
Conclusion
The experimental data robustly demonstrates that this compound is a potent inhibitor of Akt phosphorylation in a dose- and time-dependent manner in various cancer cell lines.[4][5] Western blot analysis is a crucial method for validating these effects, showing a clear reduction in phosphorylated Akt and its downstream targets without affecting total protein levels.[4][5] When compared to other inhibitors like the PI3K inhibitor LY294002, this compound shows direct and potent inhibition of Akt activity. The provided protocol and workflow offer a standardized approach for researchers to validate the efficacy of this compound and other Akt inhibitors in their own experimental systems. This validation is a critical step in the pre-clinical evaluation of such compounds for cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. probiologists.com [probiologists.com]
- 4. This compound is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Human Colorectal Cancer Cells via AKT-Dependent and AKT-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Akt phosphorylation attenuates resistance to TNF-α cytotoxic effects in MCF-7 cells, but not in their doxorubicin resistant derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
AT7867 in the Landscape of Akt Inhibitors for Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt, a central node in the PI3K/Akt/mTOR signaling pathway, is a critical regulator of cell survival, proliferation, and metabolism. Its frequent dysregulation in a wide range of human cancers has established it as a compelling target for therapeutic intervention. This guide provides a detailed comparison of AT7867, a potent ATP-competitive inhibitor of Akt, with other notable Akt inhibitors—Capivasertib, Ipatasertib, and MK-2206—that have been evaluated in cancer therapy. This objective analysis is supported by preclinical data to aid researchers in their evaluation of these targeted agents.
Mechanism of Action and Target Specificity
This compound distinguishes itself as a dual inhibitor, targeting not only all three isoforms of Akt (Akt1, Akt2, and Akt3) but also the downstream kinase p70 S6 Kinase (p70S6K) and Protein Kinase A (PKA)[1][2]. This broader targeting profile within the AGC kinase family may offer a more comprehensive blockade of the PI3K/Akt signaling cascade. In contrast, Capivasertib and Ipatasertib are potent, ATP-competitive pan-Akt inhibitors, while MK-2206 is a notable allosteric inhibitor of Akt1 and Akt2 with reduced potency against Akt3[3][4]. The different binding mechanisms—ATP-competitive versus allosteric—can influence the inhibitor's interaction with Akt's conformational states and may have implications for overcoming resistance mechanisms[1][5].
Quantitative Performance Analysis
The following tables summarize the in vitro inhibitory activity of this compound and its comparators against Akt isoforms and their anti-proliferative effects in various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Inhibitor | Akt1 (nM) | Akt2 (nM) | Akt3 (nM) | p70S6K (nM) | PKA (nM) | Mechanism of Action |
| This compound | 32 | 17 | 47 | 85 | 20 | ATP-competitive |
| Capivasertib | 3 | 7 | 7 | - | - | ATP-competitive |
| Ipatasertib | 5-18 | 5-18 | 5-18 | - | - | ATP-competitive |
| MK-2206 | 5 | 12 | 65 | - | - | Allosteric |
Table 2: In Vitro Anti-proliferative Activity (IC50 in µM)
| Cell Line | Cancer Type | This compound | Capivasertib | Ipatasertib | MK-2206 |
| U87MG | Glioblastoma | ~2.4 | - | - | - |
| MES-SA | Uterine Sarcoma | 0.9 - 3 | - | - | - |
| MDA-MB-468 | Breast Cancer | 0.9 - 3 | - | - | - |
| MCF-7 | Breast Cancer | 0.9 - 3 | - | - | - |
| HCT116 | Colon Cancer | 0.9 - 3 | - | - | - |
| HT29 | Colon Cancer | 0.9 - 3 | - | - | - |
| LNCaP | Prostate Cancer | 10 - 12 | - | - | ~0.7 |
| CNE-1 | Nasopharyngeal Carcinoma | - | - | - | 3-5 |
| CNE-2 | Nasopharyngeal Carcinoma | - | - | - | 3-5 |
| HONE-1 | Nasopharyngeal Carcinoma | - | - | - | 3-5 |
| SUNE-1 | Nasopharyngeal Carcinoma | - | - | - | <1 |
In Vivo Efficacy
Preclinical xenograft models are crucial for evaluating the anti-tumor activity of these inhibitors in a physiological context.
Table 3: In Vivo Anti-tumor Activity in Xenograft Models
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) / Outcome |
| This compound | U87MG Glioblastoma | 90 mg/kg p.o. or 20 mg/kg i.p. | Significant tumor growth inhibition |
| This compound | MES-SA Uterine Sarcoma | 20 mg/kg i.p. or 90 mg/kg p.o. | Significant tumor growth inhibition |
| Capivasertib | BT474c Breast Cancer | 100 mg/kg b.i.d. | Significant antitumor activity |
| Ipatasertib | PTEN-deficient Prostate Cancer | Not specified | Robust anti-tumor activity |
| Ipatasertib | PIK3CA H1047R Breast Cancer | Not specified | Robust anti-tumor activity |
| MK-2206 | Endometrial Cancer PDX | 120 mg/kg twice weekly | Significant inhibition of tumor growth and invasion |
| MK-2206 | Osteosarcoma Xenografts | 180 mg/kg M-W-F p.o. | Consistent tumor growth inhibition |
Note: This table presents a selection of in vivo data. TGI percentages and specific outcomes can vary significantly based on the tumor model, dosing schedule, and duration of treatment.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Caption: General experimental workflow for evaluating Akt inhibitors.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of Akt inhibitors.
Kinase Activity Assay (Radiometric Filter Binding Format)
This assay is employed to determine the direct inhibitory effect of a compound on the kinase activity of purified Akt isoforms.
-
Reaction Setup : Prepare a reaction mixture containing the purified active Akt enzyme, a specific peptide substrate (e.g., a GSK-3 derived peptide), and radiolabeled ATP (e.g., [γ-³²P]ATP) in a kinase reaction buffer.
-
Inhibitor Addition : Add varying concentrations of the test inhibitor (e.g., this compound) or vehicle control to the reaction mixture.
-
Incubation : Incubate the reaction at 30°C for a specified time (e.g., 30 minutes) to allow for the kinase reaction to proceed.
-
Reaction Termination : Stop the reaction by adding a stop solution, typically containing a high concentration of EDTA.
-
Substrate Capture : Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated peptide substrate will bind to the filter paper, while the unincorporated [γ-³²P]ATP will be washed away.
-
Washing : Wash the filter papers extensively with a wash buffer (e.g., phosphoric acid) to remove non-specifically bound radioactivity.
-
Quantification : Measure the amount of radioactivity retained on the filter paper using a scintillation counter.
-
Data Analysis : Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Akt Pathway Modulation
Western blotting is a standard technique to assess the phosphorylation status of Akt and its downstream targets, providing a measure of pathway inhibition within cells.
-
Cell Lysis : Treat cancer cells with the Akt inhibitor for a specified time, then lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE : Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Akt, GSK3β, S6, and other relevant pathway proteins.
-
Secondary Antibody Incubation : After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Analysis : Quantify the band intensities to determine the relative levels of phosphorylated proteins, normalized to the total protein levels and a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content, and is a reliable method for assessing the anti-proliferative effects of a compound.
-
Cell Seeding : Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of the Akt inhibitor for a specified duration (e.g., 72 hours).
-
Cell Fixation : Fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C.
-
Washing : Wash the plates with water to remove the TCA.
-
Staining : Stain the fixed cells with SRB solution.
-
Washing : Wash the plates with 1% acetic acid to remove unbound SRB dye.
-
Dye Solubilization : Solubilize the protein-bound SRB dye with a Tris-base solution.
-
Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control cells and determine the IC50 value.
In Vivo Tumor Xenograft Study
This in vivo model is essential for evaluating the anti-tumor efficacy of an Akt inhibitor in a living organism.
-
Cell Implantation : Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment : Randomize the tumor-bearing mice into treatment and control groups. Administer the Akt inhibitor (e.g., this compound) or vehicle control to the respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.
-
Tumor Measurement : Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring : Monitor the body weight of the mice as an indicator of toxicity.
-
Pharmacokinetic and Pharmacodynamic Analysis : At specified time points, collect blood and tumor tissue samples to analyze the drug concentration (pharmacokinetics) and the modulation of the Akt pathway (pharmacodynamics) via methods like Western blotting or immunohistochemistry.
-
Efficacy Evaluation : At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.
-
Statistical Analysis : Perform statistical analysis to determine the significance of the anti-tumor effects.
Conclusion
This compound demonstrates potent inhibition of the Akt pathway, with the distinguishing feature of also targeting p70S6K. This dual inhibitory action may provide a more robust blockade of downstream signaling, potentially leading to enhanced anti-tumor activity. The comparative data presented herein for this compound, Capivasertib, Ipatasertib, and MK-2206 highlight the nuances in their mechanisms of action, target specificities, and preclinical efficacy. For researchers in oncology drug discovery, a thorough evaluation of these differences is paramount in selecting the most appropriate agent for a specific cancer context and for designing rational combination therapies. The provided experimental protocols offer a foundational framework for conducting further comparative studies to elucidate the full therapeutic potential of these Akt inhibitors.
References
- 1. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors | Semantic Scholar [semanticscholar.org]
- 3. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
A Comparative Analysis of AT7867 and MK-2206: Potent Inhibitors of the PI3K/Akt Signaling Pathway
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two widely studied inhibitors of the PI3K/Akt signaling pathway: AT7867 and MK-2206. Both compounds are pivotal tools in cancer research and drug development, targeting the serine/threonine kinase Akt. However, they exhibit distinct mechanisms of action, kinase selectivity profiles, and cellular effects. This document aims to provide an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their studies.
Introduction to this compound and MK-2206
This compound is an ATP-competitive inhibitor that targets multiple kinases within the AGC kinase family, including Akt and p70 ribosomal S6 kinase (p70S6K).[1][2] Its ability to dually inhibit both Akt and a key downstream effector, p70S6K, presents a unique mechanism for vertical blockade of the PI3K/Akt/mTOR pathway.[1]
MK-2206 is a highly selective, orally bioavailable allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[3][4][5] It binds to a site distinct from the ATP-binding pocket, locking the kinase in an inactive conformation.[2] This allosteric mechanism provides a different mode of targeting Akt, which can be advantageous in certain contexts.
Mechanism of Action and Signaling Pathways
Both this compound and MK-2206 ultimately lead to the inhibition of the PI3K/Akt signaling cascade, a critical pathway that regulates cell survival, proliferation, and metabolism. However, their points of intervention and broader impact on the kinome differ.
This compound, as an ATP-competitive inhibitor, directly competes with ATP for binding to the kinase domain of Akt.[2] Its inhibitory action extends to p70S6K, a downstream target of mTORC1, which is itself regulated by Akt. This dual inhibition can lead to a more profound shutdown of protein synthesis and cell growth.
MK-2206's allosteric inhibition prevents the conformational changes required for Akt activation, without directly competing with ATP.[2] This can be a more specific mode of inhibition, potentially with fewer off-target effects on other kinases that share a similar ATP-binding pocket.
Biochemical Activity: A Head-to-Head Comparison
The potency of this compound and MK-2206 has been evaluated in numerous biochemical assays against their primary targets. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.
| Target Kinase | This compound IC50 (nM) | MK-2206 IC50 (nM) | Inhibition Mechanism |
| Akt1 | 32[6][7] | 8[8] | ATP-competitive |
| Akt2 | 17[6][7] | 12[8] | ATP-competitive |
| Akt3 | 47[6][7] | 65[3][8] | ATP-competitive |
| p70S6K | 85[6] | Not a primary target | ATP-competitive |
| PKA | 20[6] | Not a primary target | ATP-competitive |
| Table 1: Comparative Biochemical Potency of this compound and MK-2206. |
Cellular Performance: Anti-proliferative Effects
The ultimate measure of an inhibitor's efficacy lies in its ability to elicit a biological response in a cellular context. The anti-proliferative activity of this compound and MK-2206 has been assessed in a variety of cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | MK-2206 IC50 (µM) |
| HT-29 | Colorectal Cancer | ~10[9] | >10[9] |
| CNE-1 | Nasopharyngeal Carcinoma | Not Available | 3-5[3] |
| CNE-2 | Nasopharyngeal Carcinoma | Not Available | 3-5[3] |
| HONE-1 | Nasopharyngeal Carcinoma | Not Available | 3-5[3] |
| SUNE-1 | Nasopharyngeal Carcinoma | Not Available | <1[3] |
| MCF-7 | Breast Cancer | ~1-3[10] | ~0.45 (in combination)[11] |
| MDA-MB-468 | Breast Cancer | ~1-3[10] | Not Available |
| HCT116 | Colorectal Cancer | ~1-3[10] | Not Available |
| MES-SA | Uterine Sarcoma | ~0.9[10] | Not Available |
| Table 2: Comparative Anti-proliferative Activity (IC50) of this compound and MK-2206 in Cancer Cell Lines. |
A direct comparison in HT-29 colorectal cancer cells demonstrated that this compound has a significantly greater cytotoxic effect than MK-2206.[9] This suggests that the dual inhibition of Akt and p70S6K by this compound may be more effective in certain cancer types.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of this compound and MK-2206.
Biochemical Kinase Assay (General Protocol)
This protocol outlines a typical in vitro kinase assay to determine the IC50 of an inhibitor.
Materials:
-
Purified recombinant kinase (e.g., Akt1, p70S6K)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
Test inhibitor (this compound or MK-2206) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 384-well plate, add the kinase and the inhibitor dilutions to the appropriate wells.
-
Incubate at room temperature for a defined period (e.g., 10-30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to measure the amount of product formed (e.g., ADP).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT/CellTiter-Glo Assay - General Protocol)
This protocol describes a common method to assess the effect of inhibitors on cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor (this compound or MK-2206)
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Spectrophotometer or luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the inhibitor concentration and determine the IC50 value.
Western Blot Analysis of Akt Pathway (General Protocol)
This protocol is used to detect changes in the phosphorylation status of key proteins in the Akt signaling pathway following inhibitor treatment.
Materials:
-
Cancer cell line
-
Test inhibitor (this compound or MK-2206)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-p70S6K, anti-p70S6K, anti-p-S6, anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells and treat with the inhibitor for the desired time and concentration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using a chemiluminescence imaging system and analyze the band intensities.
Conclusion
Both this compound and MK-2206 are potent and valuable research tools for dissecting the complexities of the PI3K/Akt signaling pathway. The choice between these two inhibitors will largely depend on the specific research question.
This compound is an excellent choice when a broader inhibition of the Akt/mTORC1 axis is desired, due to its dual targeting of Akt and p70S6K. This may translate to greater efficacy in certain cellular contexts.
MK-2206 , with its allosteric mechanism and high selectivity for Akt isoforms, is ideal for studies aiming to specifically interrogate the role of Akt without directly affecting other kinases.
Researchers should carefully consider the biochemical and cellular data presented in this guide, along with the specific genetic background of their experimental models, to make an informed decision on which inhibitor is best suited for their needs. The provided experimental protocols offer a starting point for the in-house validation and application of these powerful pharmacological agents.
References
- 1. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, MK-2206 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. file.glpbio.com [file.glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound Inhibits Human Colorectal Cancer Cells via AKT-Dependent and AKT-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Combination of MK-2206 and WZB117 Exerts a Synergistic Cytotoxic Effect Against Breast Cancer Cells [frontiersin.org]
A Head-to-Head Analysis of AT7867 and GSK690693 for Researchers in Drug Development
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway remains a critical focus due to its frequent dysregulation in various malignancies. Two prominent ATP-competitive inhibitors targeting the central kinase Akt, AT7867 and GSK690693, have been extensively studied for their potential as anticancer agents. This guide provides a detailed comparative analysis of these two compounds, presenting key experimental data, methodologies, and a visual representation of their operational context to aid researchers, scientists, and drug development professionals in their work.
Biochemical Potency and Selectivity
Both this compound and GSK690693 demonstrate potent inhibition of all three Akt isoforms (Akt1, Akt2, and Akt3). However, their selectivity profiles across the broader kinome exhibit notable differences.
This compound is a potent dual inhibitor of Akt and p70 S6 kinase (p70S6K), also showing significant activity against Protein Kinase A (PKA).[1] Its inhibitory action is ATP-competitive.
GSK690693 is a pan-Akt inhibitor that also demonstrates activity against other members of the AGC kinase family, such as PKA and PKC isozymes.[2][3] It functions as an ATP-competitive inhibitor of the Akt kinases.[2][3]
The following tables summarize the in vitro inhibitory activities of both compounds. Disclaimer: The IC50 values presented below are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Akt1 | 32 |
| Akt2 | 17 |
| Akt3 | 47 |
| p70S6K | 85 |
| PKA | 20 |
Table 2: In Vitro Inhibitory Activity of GSK690693
| Target | IC50 (nM) |
| Akt1 | 2 |
| Akt2 | 13 |
| Akt3 | 9 |
| PKA | 24 |
| PrkX | 5 |
| PKC isozymes | 2-21 |
| AMPK | 50 |
| DAPK3 | 81 |
Cellular Activity and Antiproliferative Effects
In cellular assays, both compounds effectively inhibit the phosphorylation of downstream Akt substrates and suppress the proliferation of various cancer cell lines.
This compound has been shown to inhibit the phosphorylation of GSK3β and S6 ribosomal protein, leading to growth inhibition in a range of human cancer cell lines, particularly those with PTEN or PIK3CA mutations.[4]
GSK690693 effectively reduces the phosphorylation of several Akt substrates, including GSK3β, PRAS40, and FKHR/FKHRL1, and inhibits the proliferation of a subset of tumor cells.[3]
Table 3: Cellular Proliferation IC50 Values for this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MES-SA | Uterine Sarcoma | 0.94 |
| MDA-MB-468 | Breast Cancer | 2.26 |
| MCF-7 | Breast Cancer | 1.86 |
| HCT116 | Colon Cancer | 1.76 |
| HT29 | Colon Cancer | 3.04 |
| U87MG | Glioblastoma | 8.22 |
Table 4: Cellular Activity of GSK690693
| Assay | Cell Line | IC50 (nM) |
| GSK3β Phosphorylation | Tumor Cells (average) | 43 - 150 |
| Cell Proliferation | LNCaP (Prostate) | 147 |
| Cell Proliferation | T47D (Breast) | 72 |
| Cell Proliferation | ZR-75-1 (Breast) | 79 |
| Cell Proliferation | BT474 (Breast) | 86 |
| Cell Proliferation | HCC1954 (Breast) | 119 |
Signaling Pathway and Experimental Workflow
To visualize the context of this compound and GSK690693 activity, the following diagrams illustrate the PI3K/Akt signaling pathway and a general workflow for evaluating these inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of this compound and GSK690693.
In Vitro Kinase Assay (GSK690693)
This assay measures the direct inhibitory effect of the compound on purified Akt enzymes.
-
Enzyme and Substrate Preparation : Recombinant full-length Akt1, Akt2, and Akt3 are expressed and purified. A specific peptide substrate is prepared.
-
Reaction Mixture : The reaction is typically carried out in a buffer containing the purified Akt enzyme, the peptide substrate, ATP (often radiolabeled, e.g., [γ-³³P]ATP), and MgCl₂.
-
Inhibitor Addition : GSK690693 is added at various concentrations.
-
Incubation : The reaction is incubated at room temperature to allow for substrate phosphorylation.
-
Termination and Detection : The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using a scintillation counter or a fluorescence-based method.
-
IC50 Calculation : The concentration of GSK690693 that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.[2]
Cell Proliferation Assay (General)
This assay assesses the effect of the inhibitors on the growth of cancer cell lines.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a density that allows for logarithmic growth over the course of the assay.
-
Inhibitor Treatment : After allowing the cells to adhere overnight, they are treated with a range of concentrations of either this compound or GSK690693.
-
Incubation : The cells are incubated with the inhibitor for a defined period, typically 72 hours.
-
Viability Measurement : Cell viability is measured using a reagent such as MTT, which is converted to a colored formazan product by metabolically active cells, or a reagent like CellTiter-Glo, which measures ATP levels.
-
Data Analysis : The absorbance or luminescence is read using a plate reader, and the IC50 values are calculated by fitting the data to a dose-response curve.[2][4]
Western Blot Analysis (General)
This technique is used to detect changes in the phosphorylation state of proteins in the Akt signaling pathway.
-
Cell Lysis : Cells treated with the inhibitors are lysed to extract total protein.
-
Protein Quantification : The protein concentration of each lysate is determined to ensure equal loading.
-
SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting : The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of Akt and its downstream targets (e.g., p-GSK3β, GSK3β, p-S6, S6).
-
Secondary Antibody and Detection : The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore, allowing for detection via chemiluminescence or fluorescence, respectively.
-
Analysis : The band intensities are quantified to determine the relative levels of protein phosphorylation.[3][4]
Conclusion
Both this compound and GSK690693 are potent inhibitors of the Akt signaling pathway with demonstrated preclinical antitumor activity. GSK690693 appears to be a more selective pan-Akt inhibitor, while this compound exhibits a dual inhibitory profile against Akt and p70S6K. The choice between these inhibitors for research or therapeutic development may depend on the specific cancer type, the underlying genetic alterations driving the malignancy, and the desired pharmacological profile. The data and protocols presented in this guide offer a foundational resource for researchers to make informed decisions and design further comparative studies.
References
- 1. This compound promotes pancreatic progenitor differentiation of human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
AT7867: A Comparative Analysis Against Standard Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational agent AT7867 with standard-of-care treatments for specific cancers. This compound is a potent, orally available, small-molecule inhibitor of the serine/threonine kinases AKT (also known as protein kinase B) and p70 S6 kinase (p70S6K).[1] The AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in many human cancers, often associated with resistance to conventional therapies.[1] This document summarizes the available preclinical data on this compound and juxtaposes its demonstrated efficacy with that of established treatments for glioblastoma and uterine sarcoma, two cancer types where this compound has been evaluated in preclinical models.
It is important to note that a direct head-to-head comparative study of this compound against standard-of-care treatments in preclinical models or clinical trials was not identified in the conducted research. Therefore, this guide presents the existing data on this compound's efficacy as a monotherapy and provides an overview of the efficacy of standard treatments to offer a contextual comparison and highlight areas for future research.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
This compound exerts its anti-cancer effects by inhibiting key nodes in the PI3K/AKT/mTOR signaling cascade. This pathway, when dysregulated, promotes tumorigenesis by fostering cell growth, proliferation, and survival while inhibiting apoptosis.
Efficacy of this compound in Preclinical Cancer Models
Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer cell lines and in vivo xenograft models. The following tables summarize the available quantitative data.
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87MG | Glioblastoma | ~1.5 | [1] |
| MES-SA | Uterine Sarcoma | 0.9 | [1] |
| MDA-MB-468 | Breast Cancer | 1.8 | [1] |
| MCF-7 | Breast Cancer | 2.5 | [1] |
| HCT116 | Colon Cancer | 3.0 | [1] |
| HT29 | Colon Cancer | 2.8 | [1] |
| LNCaP | Prostate Cancer | 12.0 | [1] |
| PC3 | Prostate Cancer | 10.0 | [1] |
Table 1: In Vitro Growth Inhibition of Cancer Cell Lines by this compound. Data represents the half-maximal inhibitory concentration (IC50) after 72 hours of treatment.
In Vivo Efficacy of this compound
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| U87MG Glioblastoma | This compound (20 mg/kg, i.p.) | Once daily for 5 days | Significant inhibition (p < 0.05) | [1] |
| U87MG Glioblastoma | This compound (50 mg/kg, p.o.) | Once daily for 5 days | Significant inhibition (p < 0.05) | [1] |
| MES-SA Uterine Sarcoma | This compound (50 mg/kg, p.o.) | Once daily for 5 days | Significant inhibition (p < 0.05) | [1] |
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models.
Standard Cancer Treatments: A Benchmark for Comparison
To provide a context for this compound's preclinical efficacy, this section outlines the standard-of-care treatments for glioblastoma and uterine sarcoma.
Glioblastoma: Standard of Care
The current standard treatment for newly diagnosed glioblastoma is maximal safe surgical resection followed by concurrent radiation therapy and chemotherapy with the alkylating agent temozolomide , followed by adjuvant temozolomide. This regimen, known as the "Stupp protocol," has been the cornerstone of glioblastoma therapy for over a decade. Despite this aggressive multimodal approach, the prognosis for patients with glioblastoma remains poor, with a median overall survival of approximately 15 months.
Uterine Sarcoma: Standard of Care
The primary treatment for uterine sarcoma is surgery , typically a total hysterectomy. The role of adjuvant therapy is not as clearly defined as in other cancers. For high-grade uterine leiomyosarcomas, adjuvant chemotherapy , often with agents like doxorubicin and ifosfamide, or gemcitabine and docetaxel, may be considered, although its impact on overall survival is debated. Adjuvant radiation therapy may be used to reduce the risk of local recurrence but has not consistently shown a survival benefit.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for the in vivo evaluation of this compound and a general workflow for such studies.
In Vivo Tumor Xenograft Study Protocol (U87MG Glioblastoma Model)
-
Cell Culture: Human U87MG glioblastoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: 2 x 10^6 U87MG cells in a 1:1 mixture of media and Matrigel are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a mean volume of approximately 100-150 mm³. Tumor volume is calculated using the formula: (length x width²) / 2.
-
Randomization and Treatment: Mice are randomized into control and treatment groups.
-
Control Group: Receives vehicle (e.g., 10% DMSO in saline) administered via the same route and schedule as the treatment group.
-
Treatment Group: Receives this compound, for example, at a dose of 50 mg/kg administered orally (p.o.) once daily.
-
-
Efficacy Assessment: Tumor volumes and body weights are measured three times weekly. The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1000 mm³).
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target modulation (e.g., levels of phosphorylated AKT and S6 ribosomal protein) by Western blotting or immunohistochemistry.
-
Statistical Analysis: Tumor growth inhibition is calculated and statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).
Conclusion and Future Directions
This compound has demonstrated promising preclinical anti-tumor activity as a single agent in various cancer models, including those for glioblastoma and uterine sarcoma. Its mechanism of action, targeting the frequently dysregulated AKT pathway, provides a strong rationale for its development. However, the absence of direct comparative studies against the current standards of care, such as temozolomide/radiation for glioblastoma and doxorubicin-based chemotherapy for uterine sarcoma, represents a significant knowledge gap.
Future preclinical studies should focus on head-to-head comparisons of this compound with these standard therapies to accurately gauge its relative efficacy. Furthermore, given that the AKT pathway is implicated in resistance to chemotherapy and radiation, evaluating this compound in combination with standard treatments is a critical next step. Such studies will be instrumental in defining the potential clinical utility of this compound and identifying the patient populations most likely to benefit from this targeted therapy. The data presented in this guide underscore the potential of this compound as a novel anti-cancer agent and highlight the need for further rigorous preclinical and clinical investigation.
References
Reproducibility of AT7867 Effects on Pancreatic Progenitors: A Comparative Guide
A comprehensive analysis of the small molecule AT7867 in promoting the generation of pancreatic progenitor cells from human pluripotent stem cells (hPSCs) reveals a reproducible and highly efficient method for producing these crucial cells for diabetes research and therapy. This guide provides a comparative overview of this compound's performance against alternative methods, supported by experimental data, detailed protocols, and pathway visualizations.
The generation of functional, insulin-producing beta cells from hPSCs holds immense promise for treating type 1 diabetes. A critical step in this process is the efficient and reproducible production of pancreatic progenitor cells (PPCs), which are characterized by the co-expression of the transcription factors PDX1 and NKX6.1. The small molecule this compound has emerged as a potent inducer of PPC differentiation.
This compound Demonstrates High Efficiency and Reproducibility
This compound, an inhibitor of the kinases AKT and p70S6K, has been shown to significantly enhance the differentiation of hPSCs into PPCs. One key study demonstrated that the addition of this compound to the differentiation protocol increased the percentage of PDX1+/NKX6.1+ cells from approximately 50.9% in control conditions to a remarkable 90.8%[1][2][3][4]. This high efficiency has been shown to be reproducible across at least three different induced pluripotent stem cell (iPSC) lines, yielding similar positive results.
Beyond its efficiency, this compound has also been reported to promote the proliferation of PDX1-expressing pancreatic progenitor cells, with one study observing an approximately five-fold increase in PPC proliferation within six days[5]. This dual action of enhancing both differentiation and proliferation makes this compound a valuable tool for generating large numbers of PPCs for downstream applications.
Comparison with Alternative Methods
While this compound shows significant promise, other small molecules and protocols are also utilized to generate PPCs. This guide compares this compound with two common alternatives: Nicotinamide and Sant-1.
| Treatment/Protocol | Key Marker Efficiency (% PDX1+/NKX6.1+) | Mechanism of Action | Reference |
| Control (No additional small molecule) | ~51% | Baseline differentiation | [1][2][3][4] |
| This compound | ~91% | AKT and p70S6K inhibitor | [1][2][3][4] |
| Optimized Protocol (with Nicotinamide and Sant-1) | Not directly quantified in a head-to-head comparison with the ~91% this compound result, but one study suggests this compound is superior. | Nicotinamide: PARP, CK1, and ROCK inhibitor. Sant-1: Hedgehog signaling inhibitor. | [1][2] |
| STEMdiff™ Pancreatic Progenitor Kit | 61.5% to 77.7% (depending on cell line) | Proprietary formulation |
One study directly states that this compound treatment generates "superior pancreatic progenitors than those obtained through addition of nicotinamide and Sant-1"[1][2]. While a direct side-by-side quantitative comparison in that specific publication is nuanced, the consistently high percentage of PDX1+/NKX6.1+ cells achieved with this compound in multiple studies underscores its effectiveness.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
Experimental Protocols
This compound Treatment for Pancreatic Progenitor Differentiation (Adapted from Cuesta-Gomez et al.)
This protocol involves a multi-stage differentiation process, with the key step being the addition of this compound during Stage 4.
-
Stage 1: Definitive Endoderm (Days 0-3): Culture hPSCs in a definitive endoderm induction medium.
-
Stage 2: Primitive Gut Tube (Days 4-6): Culture cells in a medium to induce primitive gut tube formation.
-
Stage 3: Posterior Foregut (Days 7-9): Culture cells in a medium to induce posterior foregut specification.
-
Stage 4: Pancreatic Progenitors (Days 10-12): Culture cells in a pancreatic progenitor induction medium supplemented with 1 µM this compound.
For detailed media compositions, refer to the original publication by Cuesta-Gomez et al.
Nicotinamide and Sant-1 Treatment for Pancreatic Progenitor Differentiation (General Protocol)
This protocol also follows a staged differentiation approach, incorporating Nicotinamide and Sant-1 at specific stages.
-
Stage 1-2: Similar to the this compound protocol.
-
Stage 3: Induction of pancreatic differentiation often involves retinoic acid and inhibition of BMP and Hedgehog signaling (using molecules like Sant-1).
-
Stage 4: Endocrine progenitor differentiation is carried out in a medium containing factors like epidermal growth factor (EGF), a BMP inhibitor, and Nicotinamide[6].
Specific concentrations and timings can vary between protocols, and researchers should consult the relevant literature for precise details.
Conclusion
References
- 1. This compound promotes pancreatic progenitor differentiation of human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound promotes pancreatic progenitor differentiation of human iPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule this compound proliferates PDX1-expressing pancreatic progenitor cells derived from human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Validating the Downstream Effects of AT7867 Signaling: A Comparative Guide
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
AT7867 is a potent, ATP-competitive inhibitor targeting the AGC kinase family, primarily the Akt (also known as Protein Kinase B, PKB) and p70 ribosomal S6 kinase (p70S6K). Its function disrupts critical cell signaling pathways involved in proliferation, survival, and growth. This guide provides a comparative analysis of this compound, detailing its downstream effects and offering supporting experimental data and protocols to validate its mechanism of action.
Mechanism of Action: The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a crucial regulator of normal cellular processes and is frequently dysregulated in various cancers. This compound exerts its effects by directly inhibiting Akt and p70S6K, key nodes in this pathway. This inhibition prevents the phosphorylation of numerous downstream substrates, leading to reduced cell proliferation and the induction of apoptosis.[1] A major role of Akt in cancer is to suppress apoptosis by phosphorylating and inactivating pro-apoptotic targets like the FOXO transcription factors (FKHR and FKHRL1).[1] By preventing this phosphorylation, this compound can promote programmed cell death.[1]
Caption: this compound inhibits key kinases Akt and p70S6K in the PI3K pathway.
Comparative Performance: this compound vs. Alternative Akt Inhibitors
To objectively evaluate this compound, its performance is compared against other well-characterized Akt inhibitors: MK-2206 (an allosteric inhibitor) and Ipatasertib (GDC-0068, an ATP-competitive inhibitor).[2][3][4]
Table 1: Comparative Inhibitory Activity (IC50, nM)
| Compound | Target | IC50 (nM) | Selectivity Profile | Mechanism |
| This compound | Akt1/2, p70S6K | 32 / 100 / 85 | Potent against Akt and p70S6K | ATP-Competitive |
| MK-2206 | Akt1/2/3 | 8 / 12 / 65 | Highly selective for Akt isoforms | Allosteric |
| Ipatasertib (GDC-0068) | Akt1/2/3 | 5 / 18 / 8 | Pan-Akt inhibitor, >600-fold selective over PKA | ATP-Competitive[3] |
Data compiled from publicly available literature and vendor specifications. IC50 values can vary based on assay conditions.
Table 2: Cellular Effects on Downstream Targets
| Compound | Cell Line | Target Phosphorylation Inhibition (IC50) | Phenotypic Outcome |
| This compound | U87MG (Glioblastoma) | p-GSK3β, p-PRAS40, p-FOXO1 | Induces apoptosis, inhibits proliferation (IC50: 0.9-3 µM)[1] |
| MK-2206 | ZR75-1 (Breast Cancer) | p-Akt, p-PRAS40, p-S6 | G1 cell cycle arrest, dose-dependent apoptosis[2][5] |
| Ipatasertib (GDC-0068) | LNCaP (Prostate Cancer) | p-PRAS40 (IC50: 157 nM) | Inhibits cell cycle progression and viability[6] |
Experimental Protocols for Validation
Validating the downstream effects of this compound requires precise and reproducible experimental methods. Below are detailed protocols for key assays.
Experimental Workflow: Western Blotting
The following diagram illustrates a typical workflow for assessing the phosphorylation status of Akt downstream targets after treatment with an inhibitor.
Caption: Standardized workflow for Western Blot analysis of protein phosphorylation.
Protocol 1: Western Blot for Phospho-Proteins
This method is used to detect changes in the phosphorylation state of Akt substrates like PRAS40 and GSK3β.
-
Cell Culture and Treatment: Plate cells (e.g., U87MG, MCF-7) and allow them to adhere overnight. Starve cells of serum for 4-6 hours, then treat with varying concentrations of this compound (or alternative inhibitors) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration using a BCA assay kit.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Membrane Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[7][8] Using milk for blocking is not recommended as it contains phosphoproteins like casein that can increase background noise.[8][9]
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane overnight at 4°C with gentle shaking with a primary antibody diluted in 5% BSA/TBST (e.g., anti-phospho-PRAS40 (Thr246), anti-phospho-GSK3β (Ser9)).[10]
-
Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection: Wash the membrane 3x with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phospho-protein signal to a total protein or a loading control (e.g., GAPDH, β-actin).
Protocol 2: Cell Viability (MTS) Assay
This colorimetric assay measures cell metabolic activity, which is proportional to the number of viable cells, to determine the cytotoxic effects of an inhibitor.[11]
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.[11]
-
Compound Treatment: Prepare serial dilutions of this compound and controls in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds.[11]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.[12]
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.[12]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value.[11]
Protocol 3: In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
-
Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing the purified active kinase (e.g., Akt1), a suitable kinase substrate (e.g., a specific peptide), and assay buffer.[13]
-
Inhibitor Addition: Add serial dilutions of this compound or control inhibitors to the wells. Include a "no inhibitor" control. Pre-incubate for 10-30 minutes.[13]
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. This is often done using a coupled enzyme system that generates a fluorescent or luminescent signal.[13]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
References
- 1. This compound is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Small Molecules in iPSC Differentiation: AT7867, Nicotinamide, and Sant-1
In the rapidly evolving field of regenerative medicine, the directed differentiation of induced pluripotent stem cells (iPSCs) into specific somatic cell types is paramount. Small molecules play a crucial role in guiding this process by modulating key signaling pathways that govern cell fate decisions. This guide provides an objective comparison of three such molecules—AT7867, nicotinamide, and Sant-1—in the context of iPSC differentiation, with a focus on their application in generating pancreatic progenitor (PP) cells, a critical step towards developing cell-based therapies for diabetes.
Overview of Mechanisms
This compound is a potent inhibitor of the serine/threonine kinase Akt (also known as protein kinase B) and p70 ribosomal S6 kinase (p70S6K). The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. By inhibiting Akt, this compound can significantly influence differentiation outcomes.
Nicotinamide , the amide form of vitamin B3, is a pleiotropic molecule. It is a well-known inhibitor of sirtuins (class III histone deacetylases) and poly(ADP-ribose) polymerases (PARPs). More recently, it has been identified as a multi-target kinase inhibitor, affecting pathways such as the Rho-associated coiled-coil containing protein kinase (ROCK) and Casein Kinase 1 (CK1), which are involved in cell survival and differentiation.[1][2][3]
Sant-1 is a specific antagonist of Smoothened (SMO), a key signal transducer in the Hedgehog (Hh) signaling pathway.[4] The Hh pathway is fundamental during embryonic development, controlling cell fate specification and proliferation in numerous tissues, including the pancreas. Sant-1 blocks the pathway by binding directly to the SMO receptor.[4]
Signaling Pathway Diagrams
The mechanisms of action for these three small molecules are distinct, targeting separate but crucial signaling cascades involved in cellular development.
Performance in Pancreatic Progenitor Differentiation
Recent studies provide a direct comparison of this compound against a highly optimized protocol that utilizes both nicotinamide and Sant-1 for the differentiation of iPSCs into pancreatic progenitors (PPs). The key objective is to maximize the yield of cells co-expressing the crucial transcription factors PDX1 and NKX6.1, which define the PP state.
Quantitative Data Summary
A 2023 study in Stem Cell Reports demonstrated that the addition of this compound to a pancreatic differentiation protocol significantly enhances the generation of pure PP cells.[5][6][7] The results were compared against a control group (without this compound) and an alternative optimized protocol (Balboa et al., 2022) which employs nicotinamide and Sant-1.
| Parameter | Control (-AT7867) | + this compound | Optimized PP (Nicotinamide + Sant-1) |
| PDX1+/NKX6.1+ Cells (%) | 50.9% | 90.8% | 90.9% |
| PDX1+/GP2+ Cells (%) | 39.2% | 90.0% | 93.6% |
| PDX1 Expression (Rel. Density) | 3,130 | 5,975 | Not Reported |
| NKX6.1 Gene Expression | Baseline | Significantly Upregulated | Not Reported |
| PDX1 Gene Expression | Baseline | Significantly Upregulated | Not Reported |
| Off-target Gene Downregulation | Baseline | Significant (PODXL, TBX2) | Not Reported |
Data sourced from Cuesta-Gomez et al., Stem Cell Reports, 2023.[5][6][7]
As the data indicates, both the this compound-enhanced protocol and the optimized protocol with nicotinamide and Sant-1 are highly effective, achieving over 90% efficiency in generating the target PDX1+/NKX6.1+ population.[5] However, the this compound treatment shows a dramatic improvement over the baseline protocol, nearly doubling the efficiency.[5] Transcriptionally, this compound treatment significantly upregulated key pancreatic markers like PDX1 and NKX6.1 while downregulating off-target markers.[5][7]
Experimental Protocols
Detailed methodologies are critical for reproducibility. Below are summaries of the differentiation protocols cited in the comparative study.
General Experimental Workflow
The differentiation of iPSCs into pancreatic progenitors typically follows a multi-stage process that mimics embryonic development.
Protocol 1: this compound-Enhanced Differentiation
This protocol is based on the work of Sui et al., 2021, with the modification of adding this compound at Stage 4.[5]
-
iPSC Maintenance: Cells are maintained on a suitable matrix in standard iPSC medium.
-
Stage 1: Definitive Endoderm (Days 0-2): Cells are treated with a basal medium supplemented with Activin A and a GSK3β inhibitor (e.g., CHIR99021).
-
Stage 2: Primitive Gut Tube (Days 3-5): Cells are cultured in a medium containing FGF7.
-
Stage 3: Posterior Foregut (Days 6-8): Differentiation is guided with a cocktail including Retinoic Acid, FGF7, and a Hedgehog signaling inhibitor (e.g., Sant-1).
-
Stage 4: Pancreatic Progenitors (Days 9-11): The key step involves the addition of 1 µM this compound to a medium containing factors like EGF and a BMP inhibitor (e.g., Noggin).[5]
Protocol 2: Optimized Protocol with Nicotinamide and Sant-1
This protocol, developed by Balboa et al., 2022, is a highly efficient method that also follows a staged approach. While the exact daily concentrations from the source are not detailed here, the key components are known.
-
Stages 1-3: Similar to the above protocol, utilizing directed differentiation through definitive endoderm and foregut stages. Sant-1 is a key component during the posterior foregut stage to inhibit Hedgehog signaling, which is crucial for proper pancreatic specification.
-
Stage 4: This stage involves the use of nicotinamide along with other factors to promote the maturation and expansion of the pancreatic progenitor pool. Nicotinamide's role here is multifaceted, potentially involving PARP inhibition and modulation of cellular metabolism to favor the NKX6.1+ state.
Conclusion
Both this compound and the combination of nicotinamide and Sant-1 represent state-of-the-art methods for generating high-purity populations of iPSC-derived pancreatic progenitors.
-
This compound offers a significant and robust enhancement over baseline protocols, primarily by inhibiting the Akt pathway. Its application is straightforward, involving the addition of a single molecule at a specific stage to nearly double the yield of target cells.[5][6]
-
The Nicotinamide and Sant-1 protocol is also highly effective, achieving comparable efficiencies of over 90%.[5] This method relies on the precise temporal control of multiple pathways, using Sant-1 to specify the pancreatic lineage away from a gut tube fate and nicotinamide to mature the resulting progenitors.
The choice between these protocols may depend on specific iPSC line characteristics, the desired downstream application, and laboratory preferences for single versus multi-compound additions. Both approaches, however, underscore the power of small molecules to precisely and efficiently direct iPSC differentiation, paving the way for advancements in disease modeling and cell replacement therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional, metabolic and transcriptional maturation of human pancreatic islets derived from stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinamide promotes pancreatic differentiation through the dual inhibition of CK1 and ROCK kinases in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A differentiation protocol for the generation of pancreatic beta-like cells from human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In depth functional characterization of human induced pluripotent stem cell-derived beta cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for the generation of pancreatic and hepatic progenitors from human pluripotent stem cells for gene regulatory assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of AT7867: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the proper handling and disposal of the kinase inhibitor AT7867, ensuring laboratory safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a potent inhibitor of Akt and p70 S6 kinase. Adherence to these protocols is crucial not only for protecting laboratory personnel and the environment but also for maintaining a compliant and safe research setting.
This compound, like many kinase inhibitors, is classified as a cytotoxic agent and requires disposal as hazardous chemical waste.[1] Improper disposal can lead to environmental contamination and potential health risks. Therefore, a structured and informed approach to its disposal is essential.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste. This includes the pure compound, solutions (e.g., in DMSO), and contaminated labware.
Step 1: Waste Identification and Segregation
Properly identify all waste streams containing this compound. It is critical to segregate this compound waste from other laboratory waste to prevent potentially hazardous chemical reactions.
-
Solid Waste: Includes unused or expired pure this compound powder, and contaminated items such as pipette tips, tubes, and gloves.
-
Liquid Waste: Encompasses solutions of this compound, typically in solvents like DMSO.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound.
Step 2: Containerization
Use designated, chemically compatible, and clearly labeled containers for each type of this compound waste.
-
Solids and Contaminated Labware: Collect in a dedicated, sealable plastic bag or a rigid container clearly labeled as "Hazardous Waste: this compound."
-
Liquids: Use a leak-proof, screw-cap container. If the solvent is flammable (e.g., DMSO), a container designed for flammable liquids is required. The container must be labeled "Hazardous Waste: this compound in [Solvent Name]."
-
Sharps: Place all contaminated sharps directly into an approved, puncture-resistant sharps container.
Step 3: Labeling
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent and its approximate concentration (for liquid waste)
-
The primary hazard(s) (e.g., "Cytotoxic," "Toxic")
-
The date the waste was first added to the container
-
The name of the principal investigator and the laboratory contact information
Step 4: Storage
Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals. Ensure compliance with your institution's limits on the volume of waste and the duration of storage.
Step 5: Disposal
The final step is the disposal of the collected waste through your institution's Environmental Health and Safety (EHS) department.
-
Schedule a Pickup: Contact your EHS office to arrange for the collection of your hazardous waste.
-
Documentation: Complete any required waste manifests or disposal request forms accurately and completely.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.
Quantitative Data Summary
While specific disposal limits for this compound are not publicly available and are subject to local regulations, the following table summarizes general guidelines for chemical waste handling.
| Waste Type | Container Type | Key Labeling Information | Disposal Route |
| Solid this compound | Sealable, rigid plastic container | "Hazardous Waste: Solid this compound", "Cytotoxic" | Institutional EHS Pickup for Hazardous Waste |
| Liquid this compound | Leak-proof, screw-cap bottle (solvent-rated) | "Hazardous Waste: Liquid this compound in [Solvent]", "Toxic" | Institutional EHS Pickup for Hazardous Chemical Waste |
| Contaminated Labware | Lined, rigid container or designated waste bag | "Hazardous Waste: this compound Contaminated Debris" | Institutional EHS Pickup for Hazardous Waste |
| Contaminated Sharps | Puncture-resistant sharps container | "Hazardous Waste: Sharps contaminated with this compound" | Institutional EHS Pickup for Sharps Waste |
Experimental Protocols
The proper disposal of this compound is a procedural matter based on safety and regulatory compliance rather than experimental protocols. The key "methodology" is adherence to your institution's specific hazardous waste management plan, which is developed in accordance with local, state, and federal regulations. Always consult your institution's EHS department for specific guidance.
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the decision-making process and the overall workflow for this compound disposal.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Key principles for the safe management of this compound waste.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
